2-(2-Methylthiazol-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPLPWQCLBGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596384 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160241-65-6 | |
| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol (CAS 160241-65-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methylthiazol-4-yl)phenol, CAS 160241-65-6, a heterocyclic compound incorporating both a phenol and a methylthiazole moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven insights based on established chemical principles and data from analogous structures. The guide covers potential synthetic routes, predicted physicochemical and spectroscopic properties, potential applications in drug discovery and materials science, and essential safety and handling protocols. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related molecules.
Introduction and Molecular Overview
This compound is a bifunctional organic molecule featuring a phenol ring substituted at the ortho position with a 2-methyl-1,3-thiazole ring. The thiazole ring is a common scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds, prized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The phenolic group is also a critical pharmacophore, known for its antioxidant properties and its ability to participate in hydrogen bonding, a key interaction in biological systems.[4][5] The unique combination of these two functional groups in a single molecule suggests a rich potential for novel biological activity and material science applications.
The structural arrangement, with the thiazole ring positioned ortho to the hydroxyl group, allows for potential intramolecular hydrogen bonding between the phenolic proton and the thiazole nitrogen atom. This interaction can significantly influence the compound's conformation, acidity, and reactivity.
Below is a summary of the fundamental molecular properties of this compound.
| Property | Value | Source |
| CAS Number | 160241-65-6 | [6][7][8][9][10][11] |
| Molecular Formula | C₁₀H₉NOS | [8][9][12] |
| Molecular Weight | 191.25 g/mol | [8][9][10][12] |
| Synonyms | 2-(2-methyl-1,3-thiazol-4-yl)phenol | [10][12] |
| Physical Form | Solid (Predicted) | [10][12] |
| Purity (Typical) | ≥97% | [10][12] |
Proposed Synthesis Pathway: The Hantzsch Thiazole Synthesis
For the synthesis of the target molecule, the key precursors would be 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and thioacetamide . The reaction proceeds via an initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Diagram: Proposed Hantzsch Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Theoretical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) and thioacetamide (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol, to dissolve the reactants.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization/dehydration steps, while ethanol is an effective solvent for both reactants.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or a dilute sodium bicarbonate solution to neutralize the hydrobromic acid byproduct and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.
-
Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). A sharp melting point and clean spectra corresponding to the expected structure would validate the success of the synthesis and purification.
-
Predicted Physicochemical and Spectroscopic Profile
In the absence of direct experimental data, the properties of this compound can be predicted based on its structure and data from analogous compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid with a melting point likely in the range of 100-150 °C | Aromatic, polar structure with potential for hydrogen bonding suggests a crystalline solid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Acetone); sparingly soluble in water. | The phenol and thiazole groups impart polarity, while the overall structure retains significant organic character. |
| Acidity (pKa) | The phenolic proton is expected to be weakly acidic, with a pKa likely around 9-10. | The electron-withdrawing nature of the thiazole ring may slightly increase the acidity compared to phenol itself (pKa ~10). |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for structural confirmation. The expected features are as follows:
-
¹H NMR Spectroscopy:
-
Phenolic -OH: A broad singlet, likely in the range of δ 9-11 ppm, which may be exchangeable with D₂O. Its downfield shift could be influenced by intramolecular hydrogen bonding.
-
Aromatic Protons (Phenol Ring): A complex multiplet pattern between δ 6.8-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring.
-
Thiazole Proton (H5): A sharp singlet expected around δ 7.0-7.5 ppm.
-
Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5-2.8 ppm, corresponding to the three protons of the methyl group on the thiazole ring. For comparison, the methyl protons in a similar compound, 2-(2-Amino-5-methylthiazol-4-yl)phenol, appear at δ 2.48 ppm.[14]
-
-
¹³C NMR Spectroscopy:
-
Thiazole Carbons: C2 (bearing the methyl group) ~165-170 ppm, C4 (attached to the phenol) ~145-150 ppm, C5 ~115-120 ppm.
-
Phenolic Carbons: C-OH ~150-155 ppm, other aromatic carbons between ~115-135 ppm.
-
Methyl Carbon: ~18-22 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretch: Characteristic absorptions in the 1500-1650 cm⁻¹ region from the thiazole and phenol rings.
-
C-S Stretch: Weaker bands in the fingerprint region, typically around 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 191.25.
-
Common fragmentation patterns would likely involve the loss of CO, HCN, or cleavage of the bond between the two rings.
-
Potential Applications and Biological Activity
The thiazole nucleus is a cornerstone in drug development, and phenolic compounds are well-known antioxidants.[5][15] The combination of these two pharmacophores in this compound suggests several promising avenues for research.
-
Anticancer Research: Many thiazole derivatives exhibit potent antiproliferative activity by targeting various cellular pathways.[3][16][17] The phenolic group can contribute to this activity through its antioxidant or pro-oxidant effects, depending on the cellular environment.
-
Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[15][18] This compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Antioxidant and Neuroprotective Agents: Phenolic compounds are excellent radical scavengers.[15][19] This molecule could be investigated for its ability to mitigate oxidative stress, which is implicated in neurodegenerative diseases.[19]
-
Materials Science: Heterocyclic compounds with extended π-systems can have interesting optoelectronic properties.[20][21][22] This molecule could be explored as a building block for organic semiconductors or fluorescent probes.
Safety, Handling, and Storage
While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, hazard information can be inferred from supplier data and the properties of its constituent moieties.
-
Hazard Classification (from supplier data):
Handling Protocols:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[23]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[23]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[24]
-
Wash hands thoroughly after handling.
Storage Requirements:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Commercial suppliers recommend storing at room temperature, sealed in a dry environment.[10][12]
Conclusion
This compound (CAS 160241-65-6) is a compound of significant interest due to its hybrid structure, combining the pharmacologically privileged thiazole ring with a reactive phenol moiety. Although detailed experimental characterization is sparse in the current literature, this guide provides a robust theoretical framework for its synthesis, properties, and potential applications. The proposed Hantzsch synthesis offers a reliable route for its preparation, and its predicted spectroscopic signature provides a clear path for structural verification. The potential for this molecule in medicinal chemistry and materials science is considerable, warranting further investigation by the scientific community. This document serves as a starting point for researchers aiming to unlock the potential of this intriguing molecule.
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts | Semantic Scholar [semanticscholar.org]
- 10. This compound | 160241-65-6 [sigmaaldrich.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. 2-(2-Amino-5-methylthiazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jchemrev.com [jchemrev.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fishersci.com [fishersci.com]
- 24. cpachem.com [cpachem.com]
An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the physicochemical properties and potential applications of 2-(2-Methylthiazol-4-yl)phenol. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to provide a robust working profile.
Molecular Identity and Structure
This compound, identified by the CAS Number 160241-65-6 , is a heterocyclic aromatic compound. Its structure features a phenol ring substituted at the ortho position with a 2-methylthiazole moiety. This unique arrangement of a phenolic hydroxyl group in proximity to the thiazole ring suggests intriguing possibilities for intramolecular interactions and a distinct chemical personality.
Molecular Formula: C₁₀H₉NOS[1]
Molecular Weight: 191.25 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes known and predicted properties for this compound.
| Property | Value | Source/Method |
| Melting Point | Not available. Estimated to be a solid at room temperature. | [2] |
| Boiling Point | Not available. | |
| Solubility | Soluble in DMSO.[3] Likely soluble in other polar organic solvents like methanol and ethanol. Poor aqueous solubility is predicted due to its aromatic nature. | [3] |
| pKa (Phenolic OH) | Predicted: ~9.5 - 10.5 | Based on computational studies of substituted phenols.[1][3][4][5][6] The electron-withdrawing nature of the thiazole ring is expected to slightly increase the acidity compared to phenol (pKa ~10). |
| LogP | Predicted: ~2.5 - 3.5 | Based on QSAR studies of related thiazole derivatives.[7] |
| Hydrogen Bond Donors | 1 (phenolic OH) | |
| Hydrogen Bond Acceptors | 2 (thiazole N and S) | |
| Rotatable Bonds | 1 (bond between the phenyl and thiazole rings) |
Synthesis and Reactivity
Proposed Synthetic Pathway
The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, this would likely involve the reaction of thioacetamide with a 2-bromo-1-(2-hydroxyphenyl)ethan-1-one.
Caption: Proposed Hantzsch synthesis of the target compound.
Justification for Experimental Choices: The Hantzsch synthesis is a classic and reliable method for the formation of thiazole rings. The choice of ethanol as a solvent is common for this reaction as it readily dissolves the reactants and facilitates the reaction upon heating. The workup would typically involve neutralization and extraction to isolate the product.
Reactivity Profile
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring, which is activated by the hydroxyl group.
-
Thiazole Ring: The thiazole ring is generally stable. The methyl group at the 2-position could potentially undergo condensation reactions under specific conditions. The thiazole nitrogen is weakly basic.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, as a phenol, it may be susceptible to oxidation over time, especially in the presence of light and air. It is advisable to store it in a cool, dark, and inert atmosphere.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not available. The following predictions are based on the analysis of its structural motifs and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (Phenol Ring): Four protons in the aromatic region (typically δ 6.8-7.8 ppm), exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.
-
Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, expected to appear around δ 7.0-7.5 ppm.
-
Methyl Protons: A singlet for the three protons of the methyl group at the 2-position of the thiazole ring, likely to be in the range of δ 2.5-2.8 ppm.[8][9]
-
Phenolic Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration, typically between δ 5.0-10.0 ppm.
¹³C NMR Spectroscopy
-
Phenolic Carbons: Six signals are expected for the phenol ring. The carbon bearing the hydroxyl group will be shifted downfield (δ ~150-160 ppm), and the carbon attached to the thiazole ring will also be in the aromatic region.
-
Thiazole Carbons: Three signals for the thiazole ring carbons. The carbon at the 2-position (bearing the methyl group) will be the most downfield (δ ~160-170 ppm).
-
Methyl Carbon: A signal in the aliphatic region (δ ~15-25 ppm).
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 191. Key fragmentation pathways would likely involve the cleavage of the bond between the two rings and fragmentation of the thiazole ring.[10]
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic and thiazole ring stretching vibrations in the 1450-1620 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1260 cm⁻¹.
Potential Applications in Drug Development
While there is no specific biological activity reported for this compound, the thiazole and phenol moieties are present in numerous biologically active compounds. This suggests that the target molecule could be a valuable scaffold for medicinal chemistry programs.
-
Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer properties.[11][12] The phenolic group can also contribute to this activity through various mechanisms, including the induction of apoptosis and inhibition of cancer cell proliferation.
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant and radical scavenging properties.[13][14] Thiazole-containing compounds have also been investigated for their anti-inflammatory effects.[7]
-
Antimicrobial and Antifungal Activity: The thiazole ring is a key component of several antimicrobial and antifungal drugs.[14][15][16]
The combination of these two pharmacophores in a single molecule makes this compound an attractive candidate for screening in various biological assays.
Caption: Potential therapeutic areas for the target compound.
Analytical Methodologies
A robust and validated analytical method is crucial for the quantification of this compound in various matrices during preclinical and clinical development. Based on the analysis of similar compounds, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed.[17][18][19][20]
Proposed HPLC-UV Method
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Gradient Program Example: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the phenol and thiazole chromophores, a detection wavelength in the range of 254-280 nm should be suitable. A PDA detector would be advantageous to monitor the entire UV spectrum.
-
Injection Volume: 10 µL.
Sample and Standard Preparation Workflow
Caption: Workflow for sample and standard preparation for HPLC analysis.
Self-Validation: This proposed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This compound is a molecule of significant interest due to its unique structural features, combining the well-established pharmacophores of phenol and thiazole. While a complete experimental dataset is not yet available, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, anticipated spectroscopic characteristics, potential biological applications, and a robust analytical methodology. This information is intended to serve as a valuable starting point for researchers and drug development professionals, enabling further investigation into the therapeutic potential of this promising compound.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]
- 7. laccei.org [laccei.org]
- 8. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methylthiazole(693-95-8) 1H NMR [m.chemicalbook.com]
- 10. Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Solubility of 2-(2-Methylthiazol-4-yl)phenol in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(2-methylthiazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles, predictive analysis, and detailed experimental protocols to facilitate a thorough understanding of its behavior in various organic solvents.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a cornerstone of "drug-likeness." Insufficient solubility can lead to a cascade of undesirable consequences, including poor absorption, low and variable bioavailability, and challenges in developing suitable dosage forms. A comprehensive understanding of a compound's solubility profile in a range of solvents is therefore not merely an academic exercise but a crucial step in risk mitigation and rational drug design.
This guide focuses on this compound, a molecule featuring a phenol ring linked to a methylthiazole heterocycle. The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and hydrogen bond acceptors (the nitrogen and sulfur atoms in the thiazole ring), along with a rigid aromatic system, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.
| Property | Value/Prediction | Source |
| Chemical Structure | ![]() | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₉NOS | --INVALID-LINK-- |
| Molecular Weight | 191.25 g/mol | --INVALID-LINK-- |
| Predicted pKa | 8.70 ± 0.30 | --INVALID-LINK-- |
| Predicted Density | 1.257 ± 0.06 g/cm³ | --INVALID-LINK-- |
The predicted pKa of 8.70 suggests that the phenolic hydroxyl group is weakly acidic. This implies that in neutral organic solvents, the molecule will primarily exist in its non-ionized form.
Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" provides a fundamental framework for predicting solubility. This principle is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The key intermolecular forces at play include:
-
Hydrogen Bonding: this compound possesses a hydroxyl group capable of donating a hydrogen bond and a thiazole ring with nitrogen and sulfur atoms that can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The molecule has a permanent dipole moment due to the presence of heteroatoms. Polar aprotic solvents (e.g., acetone, DMSO) can engage in dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces: These are present in all molecules and will play a role in the interaction with nonpolar solvents. However, given the polar nature of the target compound, these forces alone are unlikely to lead to high solubility in nonpolar solvents.
Predicted Solubility Profile of this compound
In the absence of extensive experimental data for this compound, a qualitative solubility profile can be predicted based on its structural features and by analogy with its isomer, 4-(2-methylthiazol-4-yl)phenol, for which some data is available.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, effectively solvating the phenolic hydroxyl and the thiazole ring of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the phenolic proton. The high solubility of the 4-isomer in DMSO (50 mg/mL) supports a prediction of high solubility for the 2-isomer.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers can act as hydrogen bond acceptors but lack a donor group. Their overall polarity is lower than that of alcohols and polar aprotic solvents. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and can induce dipole interactions. Their ability to solvate the polar functional groups of the solute is limited. |
| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents that primarily interact through van der Waals forces. The energetic penalty of breaking the hydrogen bonding network of the solid solute is unlikely to be compensated by the weak solute-solvent interactions. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | As nonpolar solvents, they are poor solvents for polar, hydrogen-bonding solutes. |
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This technique involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.
Detailed Experimental Protocol
This protocol is based on established guidelines, such as the OECD Guideline for the Testing of Chemicals, Section 105.[1][2]
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solute-solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are primary determinants of its effectiveness in dissolving the polar solute.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized, high-purity compound is essential for obtaining accurate data.
Diagram of Factors Influencing Solubility
Caption: Key factors that influence the solubility of a solid compound.
Conclusion
References
Spectral Characterization of 2-(2-Methylthiazol-4-yl)phenol: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 2-(2-Methylthiazol-4-yl)phenol. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. By dissecting the contributions of the phenol and 2-methylthiazole moieties, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule and its analogues. Detailed methodologies for spectral acquisition and data interpretation are provided, underpinned by references to established spectroscopic principles and data from related compounds.
Introduction
This compound is a bifunctional organic molecule incorporating both a phenolic hydroxyl group and a methyl-substituted thiazole ring. This unique combination of a hydrogen-bond donating phenol and a heterocyclic system common in pharmacologically active compounds makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques remain the most powerful tools for this purpose.
This guide presents a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. While extensive searches for experimentally derived data for this specific molecule have proven inconclusive, the principles of spectroscopy are well-established. By analyzing the known spectral properties of its constituent parts—phenol and 2-methylthiazole—we can construct a highly accurate and reliable spectral profile. This approach not only provides a valuable reference for the future identification of this compound but also serves as an educational tool for understanding structure-spectrum correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of the phenol and 2-methylthiazole ring systems, with consideration for the electronic interactions between them.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the single proton on the thiazole ring, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH | The phenolic proton is acidic and its chemical shift is concentration and solvent dependent. It is expected to be a broad singlet due to hydrogen bonding and exchange. |
| ~7.6 - 7.8 | Doublet of doublets | 1H | Ar-H (ortho to -OH, adjacent to thiazole) | This proton is deshielded by the adjacent electron-withdrawing thiazole ring. It will be split by the two neighboring aromatic protons. |
| ~7.2 - 7.4 | Triplet of doublets | 1H | Ar-H (meta to -OH) | The chemical shift will be in the typical aromatic region, split by its two ortho and one para protons. |
| ~7.1 - 7.2 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring is expected to appear as a singlet in a region typical for heterocyclic protons. |
| ~6.8 - 7.0 | Multiplet | 2H | Ar-H (ortho and para to -OH) | These protons are shielded by the electron-donating effect of the hydroxyl group.[1] Their signals may overlap. |
| ~2.7 | Singlet | 3H | Thiazole -CH₃ | The methyl group attached to the thiazole ring will appear as a singlet, deshielded by the heterocyclic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts are predicted based on the known values for phenol and 2-methylthiazole, with adjustments for the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | Thiazole C2 | The carbon bearing the methyl group and adjacent to the nitrogen atom is expected to be significantly deshielded. |
| ~155 | Phenol C1 (-OH) | The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.[2] |
| ~150 | Thiazole C4 | The carbon atom of the thiazole ring bonded to the phenol ring. |
| ~130 - 132 | Phenol C (ortho to -OH, adjacent to thiazole) | Aromatic CH carbon deshielded by the thiazole substituent. |
| ~128 - 130 | Phenol C (meta to -OH) | Aromatic CH carbon in a typical downfield region. |
| ~120 - 125 | Phenol C (ipso, attached to thiazole) | The quaternary carbon of the phenol ring attached to the thiazole ring. |
| ~118 - 120 | Thiazole C5 | The protonated carbon of the thiazole ring. |
| ~115 - 117 | Phenol C (para to -OH) | Aromatic CH carbon shielded by the hydroxyl group. |
| ~19 | Thiazole -CH₃ | The methyl carbon will appear in the aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the labile phenolic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
A D₂O exchange experiment can be performed to confirm the assignment of the phenolic -OH peak; upon addition of a drop of D₂O, the hydroxyl proton signal will disappear.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=C, C=N, and C-O bonds.
Table 3: Predicted IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| 3550 - 3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[4] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenol and thiazole rings. |
| 2950 - 2850 | Weak | Aliphatic C-H stretch | From the methyl group on the thiazole ring. |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch | These are characteristic absorptions for the benzene ring.[5][6] |
| ~1550 | Medium | C=N stretch | The carbon-nitrogen double bond in the thiazole ring. |
| ~1220 | Strong | Phenolic C-O stretch | This absorption is characteristic of a C-O bond in a phenol, distinguishing it from aliphatic alcohols.[7] |
| 850 - 750 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of these bands. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Caption: General workflow for IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely be used.
Predicted Mass Spectrum
The molecular weight of this compound (C₁₀H₉NOS) is 191.25 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Ion Structure/Fragment Lost | Rationale |
| 191 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed. |
| 190 | [M-H]⁺ | Loss of a hydrogen atom, likely from the phenolic -OH group. |
| 163 | [M-CO]⁺ | A characteristic fragmentation of phenols is the loss of carbon monoxide.[6][8] |
| 110 | [C₆H₅OH]⁺ | Cleavage of the bond between the phenol and thiazole rings. |
| 99 | [C₄H₅NS]⁺ | The 2-methylthiazole cation radical resulting from cleavage of the bond to the phenol ring. |
| 94 | [C₆H₆O]⁺ | The phenol radical cation. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be introduced via gas chromatography (GC-MS) if it is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak should be identified, and the fragmentation pattern analyzed to support the proposed structure.
Caption: General workflow for mass spectrometry.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By systematically analyzing the expected outcomes from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a comprehensive spectral profile has been established. The provided tables of predicted data, along with the rationale based on established chemical principles and data from analogous structures, offer a reliable reference for researchers working with this compound. The outlined experimental protocols adhere to standard laboratory practices, ensuring that future empirical data can be readily compared to the predictions herein. This document underscores the power of predictive spectroscopy in the absence of experimental data and serves as a valuable resource for the scientific community.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Purity and Stability of 2-(2-Methylthiazol-4-yl)phenol
Foreword: A Proactive Approach to Characterization
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a viable drug substance is paved with rigorous analytical challenges. The purity and stability of an active pharmaceutical ingredient (API) are not merely quality control metrics; they are the bedrock of its safety and efficacy. This guide provides an in-depth technical framework for the comprehensive analysis of 2-(2-Methylthiazol-4-yl)phenol, a heterocyclic compound with potential applications in life science research. Our focus extends beyond rote methodology, delving into the scientific rationale behind the analytical strategies. We aim to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust, self-validating protocols for purity assessment and stability profiling.
Physicochemical Properties and Handling
This compound is a solid, off-white compound.[1] An understanding of its fundamental physicochemical properties is paramount for the development of appropriate analytical methods and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 160241-65-6 | [2][3][4] |
| Molecular Formula | C10H9NOS | [5] |
| Molecular Weight | 191.25 g/mol | [5] |
| Appearance | White to off-white solid/crystals | [1] |
| Storage (Short-term) | 4°C, under nitrogen | [1] |
| Storage (Long-term in solvent) | -80°C (6 months); -20°C (1 month) | [5] |
Due to the phenolic hydroxyl group, this compound may be susceptible to oxidation. The thiazole ring, an electron-rich heterocycle, can also participate in various reactions, including photo-degradation.[6] Therefore, handling should be performed in a well-ventilated area, and storage should be under an inert atmosphere where possible.
Purity Determination: A Multi-faceted Approach
The purity of this compound must be rigorously established to ensure that any observed biological activity is attributable to the compound itself and not to impurities. These impurities can arise from the synthetic route, degradation, or storage.[7] A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
Chromatographic Purity: The Power of Separation
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity of this compound. A well-developed, stability-indicating HPLC method should be capable of separating the main component from its potential impurities and degradation products.
Caption: A systematic workflow for HPLC method development and validation.
-
Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the compound's moderate polarity.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 30% to 90% Solvent B over 20 minutes can be used for initial screening, followed by optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on a UV scan of the analyte in the mobile phase, a wavelength of approximately 270-280 nm is likely to provide good sensitivity.[8][9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Causality: The use of a C18 column is based on the hydrophobic nature of the benzene ring and the methyl group. The acidic mobile phase (TFA) ensures that the phenolic hydroxyl group is protonated, leading to better peak shape. A gradient elution is employed to ensure that both more and less polar impurities are eluted and detected.
Spectroscopic and Mass Spectrometric Analysis
While HPLC provides quantitative purity information, hyphenated techniques are crucial for the identification of impurities.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for impurity identification. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each impurity. Tandem MS (MS/MS) experiments can then be performed to fragment the impurity ions, providing structural information.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and for identifying and quantifying impurities, especially isomers that may not be well-resolved by HPLC.
Stability Profiling: Unveiling Degradation Pathways
Stability testing is critical to determine the shelf-life of the compound and to identify potential degradation products that could impact its safety and efficacy. Forced degradation studies are an integral part of this process, providing insights into the intrinsic stability of the molecule.[10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[10] The goal is to induce degradation to a level of 5-20%, which allows for the reliable detection and identification of degradants.
Caption: A logical flowchart for conducting forced degradation studies.
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
Rationale: The thiazole ring may be susceptible to acid-catalyzed hydrolysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
Rationale: Phenols can ionize under basic conditions, which may alter their susceptibility to hydrolysis or oxidation.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Rationale: The phenol moiety is prone to oxidation, potentially leading to quinone-type structures or ring-opening.[13] The thiazole ring can also be oxidized.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve in the mobile phase for analysis.
-
Rationale: To assess the solid-state thermal stability.
-
-
Photolytic Degradation:
-
Expose the solution and solid sample to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Analyze at appropriate time points.
-
Rationale: Thiazole-containing compounds have been shown to undergo photo-degradation, potentially through a reaction with singlet oxygen.[6]
-
For all conditions, a control sample (protected from stress) should be analyzed concurrently.
Long-Term Stability Studies
Based on the forced degradation results, a long-term stability study should be designed to establish the retest period or shelf life. This involves storing the compound under ICH-prescribed conditions and analyzing it at predetermined time points.[14][15][16]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Interpretation of Results and Potential Degradation Pathways
A critical aspect of this guide is not just the generation of data but its intelligent interpretation.
-
Mass Balance: In stability studies, the sum of the assay value and the levels of all degradation products should remain close to 100% of the initial value. A significant decrease in mass balance may indicate the formation of non-chromophoric or volatile degradants.
-
Peak Purity Analysis: Using a PDA detector, the spectral purity of the main peak should be assessed at each time point to ensure no co-eluting degradants are present.
Predicted Degradation Pathways
Based on the chemical structure and literature on related compounds, several degradation pathways can be postulated:
-
Oxidation of the Phenol: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to dimerization or the formation of quinone-like structures.
-
Thiazole Ring Cleavage: Under harsh hydrolytic or photolytic conditions, the thiazole ring could undergo cleavage. Photo-oxygenation via a [4+2] cycloaddition with singlet oxygen is a plausible mechanism that could lead to ring-opened amide products.[6]
-
Oxidation of the Thiazole Methyl Group: The methyl group on the thiazole ring could be oxidized to a hydroxymethyl or carboxylic acid group.
Conclusion: A Foundation for Quality
This technical guide provides a comprehensive, scientifically-grounded framework for the analysis of the purity and stability of this compound. By understanding the "why" behind the "how," researchers can develop and validate robust analytical methods that ensure the quality and integrity of this compound. The protocols and workflows presented herein are designed to be self-validating systems, providing a high degree of confidence in the generated data. This proactive and in-depth approach to characterization is indispensable for the successful advancement of any potential drug candidate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [chemicalbook.com]
- 4. 160241-65-6|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. rjptonline.org [rjptonline.org]
- 13. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 16. Stability Testing - Pharmaceutical Products [eurofins.nl]
A Research Guide to the Potential Biological Activities of 2-(2-Methylthiazol-4-yl)phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide delineates a comprehensive research framework for investigating the potential biological activities of the novel compound, 2-(2-Methylthiazol-4-yl)phenol. While direct extensive research on this specific molecule is nascent, its chemical architecture, combining a privileged thiazole scaffold with a reactive phenol moiety, presents a strong rationale for exploring its therapeutic potential. This document provides a structured, scientifically-grounded approach for its evaluation, encompassing in silico predictive modeling and detailed in vitro experimental protocols for assessing its potential anticancer, anti-inflammatory, and antimicrobial properties. The methodologies are designed to be self-validating and are supported by authoritative references, offering researchers a robust starting point for their investigations.
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. The synthesis and evaluation of new chemical entities with the potential for significant biological activity is paramount. This guide focuses on this compound, a compound of interest due to its hybrid structure.
Chemical Structure and Rationale for Investigation
The structure of this compound incorporates two key pharmacophores: a thiazole ring and a phenol group. The strategic combination of these two moieties in a single molecule suggests the possibility of synergistic or unique biological activities.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a fundamental component in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antitubercular, antidiabetic, anticonvulsant, anti-inflammatory, and antitumor properties.[3] The thiazole ring is a key structural element in several FDA-approved drugs, highlighting its clinical significance.[2][4] The versatility of the thiazole scaffold makes it a prime candidate for the development of new therapeutic agents.
The Phenolic Moiety: A Key Player in Biological Activity
Phenolic compounds are a large and diverse group of secondary metabolites found in plants, well-known for their broad spectrum of biological and pharmaceutical activities.[5][6] Their therapeutic effects are largely attributed to their antioxidant properties, stemming from the hydroxyl group attached to the aromatic ring.[6][7] Phenolic compounds have been shown to exhibit significant effects against chronic degenerative diseases, including cancer, cardiovascular complications, and neurodegenerative disorders.[5][6] Their anti-inflammatory, antimicrobial, and anticarcinogenic activities are also well-documented.[7][8]
Synergistic Potential and Hypothesis
The conjugation of a thiazole ring with a phenol group in this compound suggests a high potential for multifaceted biological activity. We hypothesize that this compound may exhibit potent anticancer, anti-inflammatory, and/or antimicrobial properties. This guide outlines the necessary steps to systematically investigate these hypotheses.
In Silico Profiling: A Predictive Approach
Before embarking on extensive laboratory-based assays, in silico methods can provide valuable insights into the potential drug-like properties of a novel compound, saving considerable time and resources.[9][10]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of drug candidates.[10][11] Various computational tools and web servers can be used to predict these properties for this compound.[12][13]
Table 1: Key ADMET Parameters for In Silico Prediction
| Property Category | Key Parameters to Predict | Rationale |
| Absorption | Oral bioavailability, Caco-2 permeability, Human intestinal absorption | Predicts how well the compound is absorbed into the bloodstream. |
| Distribution | Blood-brain barrier penetration, Plasma protein binding | Determines the distribution of the drug throughout the body. |
| Metabolism | Cytochrome P450 inhibition/induction | Assesses the biochemical modification of the drug by liver enzymes. |
| Excretion | Renal clearance | Predicts the elimination of the drug from the body. |
| Toxicity | hERG inhibition, Ames mutagenicity, Carcinogenicity, Hepatotoxicity | Identifies potential toxicological liabilities early in development. |
Target Prediction and Molecular Docking
Computational methods can also be employed to predict potential biological targets for this compound. Molecular docking studies can then be used to simulate the binding of the compound to these predicted targets, providing insights into its potential mechanism of action.
Proposed Areas of Biological Investigation
Based on the structural components of this compound, the following areas of biological activity are proposed for investigation.
Potential as an Anticancer Agent
Both thiazole and phenolic compounds are known to possess anticancer properties.[3][14] Therefore, it is highly probable that this compound will exhibit cytotoxic or anti-proliferative effects against various cancer cell lines.
Potential as an Anti-inflammatory Agent
The anti-inflammatory effects of thiazole derivatives and phenolic compounds are well-established.[1][7] The investigation of this compound for its ability to modulate inflammatory pathways is a logical and promising avenue of research.
Potential as an Antimicrobial Agent
Thiazole-containing compounds have a long history as antimicrobial agents.[15] The evaluation of this compound against a panel of pathogenic bacteria and fungi is therefore warranted.
Experimental Protocols
The following are detailed, step-by-step protocols for the in vitro evaluation of the proposed biological activities of this compound.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through established organic synthesis routes, such as the Hantzsch thiazole synthesis.[2] The final product should be purified and its structure confirmed using standard analytical techniques (NMR, Mass Spectrometry, and IR spectroscopy).
In Vitro Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for measuring cytotoxicity.[16][17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[18][19]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).[18]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[20]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[20]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
This assay is used to determine if the compound induces programmed cell death (apoptosis).[18]
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[18]
In Vitro Anti-inflammatory Activity Evaluation
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated macrophages.[21]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition.
Protein denaturation is a well-documented cause of inflammation, and this assay screens for the ability of a compound to inhibit it.[22][23]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[24]
-
Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. openaccesspub.org [openaccesspub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments [mdpi.com]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijpsr.com [ijpsr.com]
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to Thiazole-Containing Phenolic Compounds: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical review of thiazole-containing phenolic compounds, a class of molecules holding significant promise in drug discovery. We will delve into their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of these hybrid molecules.
Introduction: The Strategic Union of Thiazole and Phenol
The convergence of thiazole and phenolic moieties within a single molecular framework creates a powerful synergy, yielding compounds with a broad spectrum of biological activities.[1][2][3] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4][5][6][7] Its aromatic nature and ability to participate in various non-covalent interactions make it an excellent pharmacophore for engaging with biological targets.[5] Thiazole derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][8][9][10][11][12]
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their potent antioxidant and radical scavenging capabilities.[1][13][14] This activity is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing reactive oxygen species (ROS).[14] The combination of these two pharmacophores in a single molecule can lead to compounds with enhanced biological profiles, often exceeding the activity of the individual components.[1] The rationale behind this molecular hybridization is to create multifunctional molecules that can address complex disease pathologies involving oxidative stress, microbial infection, and uncontrolled cell proliferation.[1][14]
Synthetic Methodologies: Crafting Thiazole-Phenolic Hybrids
The construction of thiazole-containing phenolic compounds can be achieved through several synthetic strategies. The most prominent and versatile of these is the Hantzsch thiazole synthesis.[15][16][17][18]
The Hantzsch Thiazole Synthesis
This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide or thiourea derivative.[16][17][18] The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[19] The Hantzsch synthesis is highly adaptable, allowing for the introduction of diverse substituents on the thiazole ring, making it a cornerstone in the synthesis of these compounds.[18]
Experimental Protocol: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative
This protocol outlines a general procedure for the synthesis of a 2-amino-4-phenylthiazole derivative, a common scaffold in this class of compounds.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Sodium Carbonate solution
-
Stir bar
-
20 mL scintillation vial
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[16]
-
Add methanol and a stir bar to the vial.[16]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux for 30 minutes.[16]
-
After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing a 5% sodium carbonate solution and swirl to mix.[16]
-
Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[16]
-
Allow the collected solid to air dry on a watch glass.
-
The crude product can be further purified by recrystallization if necessary.
Other Synthetic Approaches
While the Hantzsch synthesis is predominant, other methods for constructing the thiazole ring exist, including reactions involving polymer-supported reagents which can facilitate purification and increase yields.[20] For instance, 2-aminothiazoles can be synthesized from primary amines and α-bromo ketones using a resin-bound thiourea intermediate.[20]
Diagram: Hantzsch Thiazole Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. synarchive.com [synarchive.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
An In-depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methylthiazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific literature available for this particular isomer, this document synthesizes information from related phenolic thiazoles and established synthetic methodologies to present a scientifically grounded perspective on its discovery, synthesis, and potential biological significance. The guide outlines a plausible synthetic route based on the Hantzsch thiazole synthesis, discusses its physicochemical properties, and explores potential mechanisms of action and therapeutic applications by drawing parallels with structurally similar compounds. Detailed, inferred experimental protocols are provided to facilitate further research into this molecule. This guide serves as a foundational resource for researchers looking to explore the therapeutic potential of this compound.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a prominent five-membered heterocyclic motif containing sulfur and nitrogen atoms. This structural unit is a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] The thiazole nucleus is present in vitamin B1 (thiamine) and is a key component of numerous approved drugs, including the antimicrobial sulfathiazole, the antiretroviral ritonavir, and the anticancer agent dasatinib.[2] The versatility of the thiazole scaffold lies in its ability to engage in various biological interactions, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3]
The substitution pattern on the thiazole ring and the nature of the appended functional groups significantly influence the biological activity. Phenolic thiazoles, in particular, have garnered attention for their antioxidant and radical scavenging properties, as well as their potential as orally-active neuroprotective agents.[3][4] This guide focuses on the specific isomer, this compound (CAS Number: 160241-65-6), providing a detailed exploration of its chemistry and potential for further investigation.
A Postulated History and Discovery
The synthesis of this compound would have been made possible through well-established synthetic routes for thiazole ring formation, most notably the Hantzsch thiazole synthesis, first described by Arthur Rudolf Hantzsch in 1887.[6] This robust and versatile reaction remains a primary method for constructing the thiazole core.
Synthesis and Characterization
The most probable and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6]
Proposed Synthetic Pathway
The synthesis would proceed via the reaction of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one with thioacetamide.
Figure 1: Proposed Hantzsch synthesis of this compound.
Detailed Experimental Protocol (Inferred)
Objective: To synthesize this compound via the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(2-hydroxyphenyl)ethan-1-one
-
Thioacetamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C=N, C-S).
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 160241-65-6 | [7][8] |
| Molecular Formula | C₁₀H₉NOS | [7] |
| Molecular Weight | 191.25 g/mol | [9] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol | Inferred |
Potential Mechanism of Action and Biological Activity
While no specific biological studies for this compound have been identified, the presence of the phenolic hydroxyl group and the thiazole ring suggests several potential mechanisms of action and therapeutic applications.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-known for their antioxidant properties, acting as free radical scavengers. The hydroxyl group on the phenyl ring of this compound can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[4] Oxidative stress is implicated in the pathogenesis of numerous inflammatory diseases.
Furthermore, some phenolic thiazoles have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] It is plausible that this compound could exhibit similar anti-inflammatory effects.
Figure 2: Postulated antioxidant mechanism of this compound.
Anticancer Potential
Many thiazole derivatives have been investigated for their anticancer properties.[10] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics. The specific substitution pattern of this compound could confer affinity for certain biological targets implicated in cancer progression.
Antimicrobial Activity
The thiazole ring is a common feature in antimicrobial agents. Phenolic thiazoles have demonstrated activity against a range of bacteria and fungi.[4] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Future Directions and Research Opportunities
The lack of specific data on this compound presents a significant opportunity for novel research. Future studies should focus on:
-
Definitive Synthesis and Characterization: A thorough investigation and reporting of the synthesis of this compound, including optimization of reaction conditions and comprehensive spectroscopic and crystallographic analysis.
-
In Vitro Biological Screening: A broad-based screening of its activity against a panel of cancer cell lines, microbial strains, and key enzymes involved in inflammation and neurodegeneration.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features for optimal biological activity.
Conclusion
This compound represents an under-explored area of thiazole chemistry with significant potential for drug discovery. While direct experimental data is scarce, this technical guide provides a robust, scientifically inferred foundation for its synthesis, properties, and potential biological activities. By leveraging the established knowledge of phenolic thiazoles and the versatile Hantzsch synthesis, researchers are well-equipped to embark on the exploration of this promising compound and its potential contributions to the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. This compound | 160241-65-6 [sigmaaldrich.com]
- 8. 160241-65-6|this compound|BLD Pharm [bldpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hantzsch thiazole synthesis for 2-(2-Methylthiazol-4-yl)phenol
An In-Depth Guide to the Hantzsch Thiazole Synthesis of 2-(2-Methylthiazol-4-yl)phenol
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, provide a detailed and validated experimental protocol, and offer expert insights to ensure a successful and efficient synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who require a robust and reproducible method for accessing this important molecular entity.
Foundational Principles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of a thiazole ring.[1] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3] This method is renowned for its reliability, generally high yields, and the inherent stability of the aromatic thiazole product.[2][4] The versatility of the Hantzsch synthesis allows for the installation of diverse substituents at the 2- and 4-positions of the thiazole core, making it an indispensable tool for constructing libraries of pharmacologically relevant compounds.[3][5][6]
For the specific synthesis of this compound, the reaction proceeds by reacting thioacetamide (which provides the C2-methyl group and the ring's sulfur and nitrogen atoms) with 2-chloro-1-(2-hydroxyphenyl)ethan-1-one (the α-haloketone that forms the C4-C5 bond and the phenolic substituent).
The Reaction Mechanism
Understanding the reaction pathway is critical for optimizing conditions and troubleshooting. The synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of the thioacetamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of 2-chloro-1-(2-hydroxyphenyl)ethan-1-one. This step, a classic SN2 reaction, displaces the chloride leaving group and forms an S-alkylated intermediate.[2][7]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.[2]
-
Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule (dehydration) from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[4]
Caption: Figure 1: Reaction Mechanism of Hantzsch Thiazole Synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and procedures should yield the target compound with high purity.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (mmol) | Molar Eq. |
| 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one | 160241-64-5 | 170.59 g/mol | 10.0 | 1.0 |
| Thioacetamide | 62-55-5 | 75.13 g/mol | 11.0 | 1.1 |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~30 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | As needed | - |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-(2-hydroxyphenyl)ethan-1-one (1.71 g, 10.0 mmol).
-
Reagent Addition: Add thioacetamide (0.83 g, 11.0 mmol) to the flask, followed by 50 mL of absolute ethanol.
-
Reflux: Attach a reflux condenser and place the flask in a pre-heated heating mantle or oil bath. Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting materials should be consumed within 3-4 hours.
-
Work-up - Cooling and Neutralization: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate may form upon cooling.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
Isolation: Carefully add saturated sodium bicarbonate solution dropwise to the aqueous mixture until the solution is neutral (pH ~7). This step neutralizes the hydrohalic acid byproduct. The product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The theoretical yield is approximately 1.91 g.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
For higher purity, silica gel column chromatography can be employed using a gradient elution of ethyl acetate in hexanes.
Expertise from the Field: A Senior Scientist's Perspective
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an excellent choice as it readily dissolves the starting materials at elevated temperatures and is relatively benign.[8][9] Its boiling point provides a suitable reaction temperature for the condensation.
-
Stoichiometry: A slight excess (1.1 equivalents) of thioacetamide is used to ensure the complete consumption of the more valuable α-haloketone and to drive the reaction to completion.
-
Neutralization: The work-up with sodium bicarbonate is crucial. The reaction generates one equivalent of HCl, which can protonate the product and increase its water solubility. Neutralization ensures the product is in its free base form, minimizing loss during aqueous work-up.
Troubleshooting and Self-Validation:
-
Low Yield: If the yield is poor, verify the purity of the starting α-haloketone, as it can be unstable and decompose upon storage. Ensure the reaction has gone to completion via TLC before work-up.
-
Side Products: The primary challenge is often the purity of the α-haloketone. Impurities can lead to side reactions. If significant impurities are observed in the crude product, column chromatography is the recommended purification method.
-
Reaction Stalling: If the reaction does not proceed, ensure the reflux temperature is being maintained. While catalysts are not typically required, some variations of the Hantzsch synthesis employ mild bases or catalysts to accelerate the reaction.[8] However, for this substrate, thermal conditions are generally sufficient.
Safety and Handling:
-
α-Haloketones: 2-Chloro-1-(2-hydroxyphenyl)ethan-1-one is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thioacetamide: Thioacetamide is a carcinogen and toxic.[10] Handle with extreme care, avoiding inhalation of dust and skin contact.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. m.youtube.com [m.youtube.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. 2-(2-Amino-5-methylthiazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Purification of 2-(2-Methylthiazol-4-yl)phenol: Application Notes and Protocols for Researchers
Introduction
2-(2-Methylthiazol-4-yl)phenol (CAS No. 160241-65-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a phenol ring linked to a methylthiazole moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The purity of this compound is of paramount importance for reliable biological screening and to meet the stringent requirements of preclinical and clinical studies. This document provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals.
The methodologies described herein are grounded in established principles of organic chemistry and have been tailored to the specific physicochemical properties of this compound class. We will explore purification by recrystallization and flash column chromatography, providing step-by-step guidance to achieve high purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective purification strategies.
| Property | Value | Source(s) |
| CAS Number | 160241-65-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₉NOS | [3] |
| Molecular Weight | 191.25 g/mol | [3] |
| Appearance | Solid | [7] |
| Melting Point | 61-64 °C or 86-88 °C | [1][8] |
Note on Melting Point Discrepancy: The literature presents two distinct melting point ranges for this compound. This could be indicative of different polymorphic forms or varying levels of purity in the reported samples. Researchers should consider the melting point of their purified material in conjunction with other analytical data to assess purity.
Understanding Potential Impurities
The most common synthetic route to 2-(aryl)thiazoles is the Hantzsch thiazole synthesis. In the context of this compound, this would likely involve the reaction of a 2-halo-1-(2-hydroxyphenyl)ethan-1-one with thioacetamide.
Caption: General Hantzsch synthesis route to this compound.
Based on this, potential impurities may include:
-
Unreacted starting materials: 2-halo-1-(2-hydroxyphenyl)ethan-1-one and thioacetamide.
-
Side-products: Byproducts from the decomposition of starting materials or alternative reaction pathways.
-
Reagents from workup: Acids, bases, or extraction solvents.
A successful purification strategy must effectively remove these contaminants.
Purification Methodologies
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For phenolic compounds and thiazole derivatives, alcoholic solvents and their aqueous mixtures are often effective.[9][10]
Protocol: Recrystallization from Ethanol/Water
This protocol is based on established methods for the recrystallization of similar phenolic and heterocyclic compounds.[11][12]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.
-
Crystal Formation: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat source and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze by an appropriate method (e.g., HPLC, NMR) to confirm purity.
Note: The use of activated charcoal for decolorization is generally not recommended for phenolic compounds as it can lead to the formation of colored complexes.[9]
Caption: Workflow for the recrystallization of this compound.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture.[13][14] It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components based on their differential adsorption to the stationary phase. For polar heterocyclic compounds like this compound, normal-phase chromatography on silica gel is a suitable approach.[15][16][17]
Solvent System Selection: The choice of the mobile phase is critical for a successful separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound. For thiazole derivatives, mixtures of a non-polar solvent like hexane with a more polar solvent such as ethyl acetate or acetone are commonly employed.
Protocol: Flash Column Chromatography on Silica Gel
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Start with a mixture of 9:1 hexane:ethyl acetate and gradually increase the polarity.
-
Column Packing: Dry-pack a chromatography column with silica gel. Equilibrate the column by passing several column volumes of the chosen eluent through it.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent in which it is highly soluble (e.g., dichloromethane). If a more polar solvent is used for dissolution, it is advisable to adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure to begin the separation. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of an appropriate volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Assessment: Analyze the final product by HPLC, NMR, and melting point determination to confirm its purity.
Caption: Workflow for flash column chromatography purification.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice between recrystallization and flash column chromatography will depend on the nature and quantity of the impurities, as well as the scale of the purification. For crystalline solids with thermally stable properties, recrystallization is often a highly effective and scalable method. Flash chromatography offers excellent resolution for separating complex mixtures or for purifying non-crystalline materials. By carefully following these protocols and employing good laboratory practices, researchers can obtain high-purity this compound, ensuring the integrity and reproducibility of their subsequent scientific investigations.
References
- 1. 160241-65-6 | CAS DataBase [m.chemicalbook.com]
- 2. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 160241-65-6|this compound|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. heterocyclics.com [heterocyclics.com]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemistry-solutions.com [chemistry-solutions.com]
- 13. sorbtech.com [sorbtech.com]
- 14. Chromatography [chem.rochester.edu]
- 15. silicycle.com [silicycle.com]
- 16. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis [mdpi.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols for the In Vitro Biological Screening of 2-(2-Methylthiazol-4-yl)phenol
Introduction: Rationale and Strategic Approach
The compound 2-(2-Methylthiazol-4-yl)phenol presents a compelling scaffold for biological investigation, integrating two key pharmacophores: a thiazole ring and a phenolic moiety. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with demonstrated anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The phenolic group is equally significant, widely recognized for its antioxidant properties and its ability to interact with various enzymatic systems, often through hydrogen bonding and metal chelation.[4][5]
This document provides a structured, multi-tiered strategy for the initial in vitro biological characterization of this compound. Our approach is designed not as a rigid set of disparate experiments, but as a logical cascade. We begin with a foundational assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific functional assays. This ensures that any observed biological effects are not merely artifacts of cellular toxicity.[6] Following this, we proceed to primary screening in areas of high probability based on the compound's structure: anticancer proliferation and enzyme inhibition. The protocols herein are designed to be self-validating, incorporating necessary controls and providing a clear path for data interpretation.
Screening Cascade Overview
The proposed workflow is designed to efficiently funnel the test compound from a general assessment to more specific biological questions. This tiered approach maximizes resource efficiency and builds a logical, evidence-based profile of the compound's activity.
Figure 1: A tiered workflow for the in vitro screening of this compound.
PART I: Foundational Cytotoxicity Profiling
Causality: Before assessing specific therapeutic activities, it is imperative to determine the compound's intrinsic cytotoxicity. This step establishes the concentration range where the compound does not induce widespread cell death, ensuring that any observed effects in subsequent assays (e.g., enzyme inhibition, antiproliferation) are due to a specific biological interaction rather than a general toxic effect.[7] The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[8]
Protocol 1: MTT Cytotoxicity Assay
This protocol quantifies the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer line like MCF-7[8])
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells. Resuspend in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The duration can be adjusted based on the cell line's doubling time.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of Solubilization Buffer to each well.
-
Gently pipette to dissolve the crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Hypothetical Data Summary: Cytotoxicity
| Cell Line | Compound Concentration (µM) | % Viability (Mean ± SD) |
| HEK293 | 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 | |
| 10 | 95.6 ± 3.9 | |
| 25 | 88.1 ± 6.2 | |
| 50 | 65.4 ± 4.8 | |
| 100 | 21.3 ± 3.3 | |
| Result | IC₅₀ Value | ~60 µM |
PART II: Primary Bioactivity Screening
With a non-toxic concentration range established (e.g., below 25 µM based on the hypothetical data), we can proceed to screen for specific biological activities.
A. Antiproliferative Activity against Cancer Cell Lines
Causality: The thiazole scaffold is present in several approved anticancer drugs. This assay directly tests the hypothesis that this compound can inhibit the growth of cancer cells. The protocol is similar to the cytotoxicity assay but is framed to measure growth inhibition rather than general cell death.[8][9]
Protocol: The MTT assay protocol (Protocol 1) can be directly applied, using relevant cancer cell lines such as MCF-7 (breast cancer) or HepG2 (liver cancer).[8] The key distinction is the interpretation: a low IC₅₀ value against a cancer cell line, especially if significantly lower than the IC₅₀ against a non-cancerous line (like HEK293), suggests selective antiproliferative activity.
B. Enzyme Inhibition Profile: Tyrosinase Assay
Causality: Phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, due to their ability to chelate the copper ions in the enzyme's active site.[10][11] This assay provides a rapid, colorimetric assessment of the compound's potential as an enzyme inhibitor.
Figure 2: Mechanism of the tyrosinase inhibition assay.
Protocol 2: In Vitro Tyrosinase Inhibition Assay
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control Inhibitor)
-
96-well flat-bottom plate, microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1000 U/mL stock solution of tyrosinase in phosphate buffer. Dilute to a working concentration of 100 U/mL just before use.
-
Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.
-
Prepare a 10 mM stock of the test compound and Kojic acid in DMSO. Serially dilute in phosphate buffer to desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
For each reaction, add the following to a well:
-
40 µL of the test compound dilution (or positive control/vehicle).
-
80 µL of Phosphate Buffer (pH 6.8).
-
40 µL of the tyrosinase working solution (100 U/mL).
-
-
Prepare a blank for each concentration by replacing the enzyme solution with 40 µL of buffer.
-
Mix and pre-incubate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode for 20-30 minutes, or as a single endpoint reading after a fixed time (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the well with the test compound.
Plot % Inhibition against the logarithm of compound concentration and determine the IC₅₀ value.
Hypothetical Data Summary: Bioactivity
| Assay Type | Target | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Antiproliferative | MCF-7 Cells | 15.2 ± 1.8 | Doxorubicin: 0.8 ± 0.1 |
| HepG2 Cells | 21.5 ± 2.5 | Doxorubicin: 1.1 ± 0.2 | |
| Enzyme Inhibition | Mushroom Tyrosinase | 8.7 ± 0.9 | Kojic Acid: 12.5 ± 1.1 |
PART III: Mechanistic Deconvolution and Next Steps
Should the primary screens yield promising results (e.g., potent and selective activity), the next logical phase involves elucidating the mechanism of action.
Receptor Binding Assays: If the compound's activity profile or structural similarity to known ligands suggests interaction with a specific receptor class (e.g., G-protein coupled receptors [GPCRs]), a receptor binding assay is a powerful next step.[12][13] These assays are crucial in drug discovery for confirming target engagement and determining binding affinity.[14]
A common format is the competitive radioligand binding assay.[15] This involves:
-
Incubation: A source of the target receptor (e.g., purified cell membranes from transfected cells) is incubated with a known radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Competition: The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation: Bound radioligand is separated from free (unbound) radioligand, often using rapid filtration through glass fiber filters that trap the membranes.[16]
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Analysis: A high concentration of the test compound will displace the radioligand, resulting in a low radioactive signal. The data is used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. revvity.com [revvity.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Note: A Multi-Faceted Approach to Characterizing the Anticancer Activity of 2-(2-Methylthiazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] Thiazole derivatives exhibit a wide range of biological activities, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[3][4] Compounds containing this heterocyclic system have been shown to induce apoptosis, inhibit key enzymes like kinases and topoisomerases, and modulate crucial signaling cascades.[3][5] This application note provides a comprehensive, multi-step framework for the systematic evaluation of a novel thiazole-containing compound, 2-(2-Methylthiazol-4-yl)phenol, for its potential anticancer activity.
While specific data on this compound is emerging, this guide presents a logical, field-proven workflow applicable to any novel small molecule inhibitor. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity. We will progress from initial broad-spectrum cytotoxicity screening to more nuanced mechanistic assays designed to elucidate the compound's mode of action.
Guiding Principle: A Tiered Assay Cascade
A robust investigation into a novel compound's anticancer potential follows a logical progression. It begins with broad questions about cytotoxicity and narrows down to specific inquiries about the molecular mechanism. This tiered approach ensures that resources are used efficiently, building a comprehensive biological profile of the compound.
Caption: Tiered workflow for anticancer compound evaluation.
Tier 1: Primary Cytotoxicity Screening
The first essential step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[6][7]
Principle of the SRB Assay
The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[7] Sulforhodamine B, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[6][8] The amount of bound dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[6] This method is less susceptible to interference from compounds that alter cellular metabolism, a potential pitfall of tetrazolium-based assays like the MTT assay.[7]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound, dissolved in DMSO to create a concentrated stock (e.g., 10 mM)
-
Positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader (absorbance at 510-565 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation: Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Positive Control: A known cytotoxic drug like Doxorubicin.
-
Untreated Control: Medium only.
-
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye.[7] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[6]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[9]
-
Data Acquisition: Measure the optical density (OD) at 510-565 nm using a microplate reader.[8]
Data Presentation and Interpretation:
Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the compound to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Example: 15.2 |
| This compound | HCT116 | Example: 21.8 |
| Doxorubicin (Positive Control) | MCF-7 | Example: 0.8 |
Tier 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical question is how the compound kills the cancer cells. The two major forms of cell death are apoptosis (programmed cell death) and necrosis. Furthermore, understanding if the compound halts cell proliferation by arresting the cell cycle is crucial.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[10] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[13][14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[12]
Data Interpretation: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Protocol 3: Cell Cycle Analysis
Principle: This technique quantifies the DNA content within a cell population. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA.[15] Cells in the G2/M phase of the cell cycle have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase (DNA synthesis) have an intermediate amount. By fixing cells to make them permeable to PI and treating them with RNase to prevent RNA staining, flow cytometry can generate a histogram representing the distribution of cells across the different phases.[15] A significant accumulation of cells in a particular phase suggests cell cycle arrest.
Step-by-Step Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: While gently vortexing, add the cell pellet dropwise into ice-cold 70% ethanol for fixation. Incubate for at least 30 minutes on ice or store at -20°C.[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15][17]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the samples by flow cytometry, ensuring data is collected on a linear scale.[17]
Data Interpretation: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. An increase in the percentage of cells in the G2/M peak, for example, would indicate that this compound induces a G2/M cell cycle arrest.
Tier 3: Functional and Molecular Pathway Analysis
After confirming cytotoxicity and identifying the mode of cell death, the investigation should focus on higher-order cellular functions like metastasis and the specific molecular pathways being modulated by the compound.
Protocol 4: Transwell Invasion Assay
Principle: Cell invasion is a key hallmark of metastasis and requires cells to degrade the extracellular matrix (ECM). The Transwell invasion assay uses a two-chamber system separated by a porous membrane.[18][19] For an invasion assay, this membrane is coated with a layer of Matrigel or a similar ECM protein mixture.[20] Cells are placed in the upper chamber in serum-free media, and the lower chamber contains media with a chemoattractant (e.g., 10% FBS).[20] Invasive cells must actively degrade the ECM and migrate through the pores toward the chemoattractant. The number of cells that successfully traverse the barrier is then quantified.[19]
Step-by-Step Procedure:
-
Chamber Preparation: Rehydrate the ECM-coated Transwell inserts (e.g., 8 µm pore size) with serum-free medium.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber.
-
Compound Treatment: Add this compound at non-lethal concentrations (e.g., below IC50) to both the upper and lower chambers to assess its direct effect on invasion.
-
Chemoattraction: Add medium containing 10% FBS to the lower chamber.[21]
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-Invasive Cells: Carefully remove the cells from the upper surface of the membrane using a cotton swab.[20]
-
Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol, then stain with a solution like Crystal Violet.[21]
-
Quantification: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields.
Protocol 5: Western Blot Analysis of Key Signaling Pathways
Principle: Many thiazole derivatives exert their anticancer effects by modulating critical intracellular signaling pathways.[3] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancers, controlling cell growth, proliferation, and survival.[22][23][24] Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture like a cell lysate.[25] By probing for key proteins and their phosphorylated (activated) forms, one can determine if this compound inhibits this pathway.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Step-by-Step Procedure:
-
Cell Treatment & Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[26]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by size using SDS-polyacrylamide gel electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, PTEN, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[27]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Interpretation: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt, without a significant change in total Akt levels, would strongly suggest that this compound inhibits the PI3K/Akt signaling pathway.[26]
Conclusion
This application note provides a structured, multi-tiered strategy for the preclinical evaluation of this compound's anticancer properties. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The inclusion of rigorous controls and the logical interrogation of cell death, cell cycle, metastatic potential, and intracellular signaling will generate a robust data package, essential for advancing promising compounds in the drug development pipeline.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. clyte.tech [clyte.tech]
- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 22. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. medium.com [medium.com]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comprehensive In Vitro Assessment of the Antioxidant Capacity of 2-(2-Methylthiazol-4-yl)phenol
An Application Guide for Researchers
Abstract: This document provides a detailed application framework and experimental protocols for the comprehensive evaluation of the antioxidant capacity of 2-(2-Methylthiazol-4-yl)phenol. The structural combination of a phenol moiety, a known antioxidant pharmacophore, and a thiazole heterocycle suggests a significant potential for radical scavenging and redox modulation.[1][2] To facilitate robust and reproducible assessment, this guide details four standard in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). We delve into the mechanistic rationale behind each assay, provide step-by-step protocols, and offer insights into data interpretation, enabling researchers to build a comprehensive antioxidant profile for this compound of interest.
Scientific Rationale: The Structural Basis for Antioxidant Activity
The antioxidant potential of this compound is predicated on the synergistic interplay between its two core structural motifs: the phenol ring and the methylthiazole heterocycle.
-
The Phenolic Moiety: Phenolic compounds are archetypal antioxidants. The hydroxyl (-OH) group attached to the aromatic ring is the primary active site. It can neutralize free radicals by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET), forming a relatively stable phenoxyl radical in the process due to resonance delocalization.[3][4] This ability to quench reactive oxygen species (ROS) is a cornerstone of their protective effects against oxidative stress.[5]
-
The Thiazole Heterocycle: Thiazole derivatives are recognized for a wide spectrum of biological activities, including antioxidant effects.[6][7][8] The sulfur and nitrogen heteroatoms within the ring can influence the electronic properties of the molecule, potentially enhancing the stability of the phenoxyl radical formed after radical scavenging or contributing to metal-chelating activities.[9]
The strategic combination of these two groups in this compound warrants a multi-faceted investigation of its antioxidant capacity. No single assay can capture the complete antioxidant profile; therefore, a battery of tests operating through different mechanisms is essential for a thorough characterization.[10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Antimicrobial Evaluation of 2-(2-Methylthiazol-4-yl)phenol Derivatives
Introduction: The Therapeutic Promise of Thiazole-Phenol Hybrid Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazole nucleus stands out as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its diverse range of biological activities, including potent antimicrobial effects.[1][2][3][4] When hybridized with a phenol moiety—a well-established pharmacophore known for its own antimicrobial properties—the resulting 2-(2-Methylthiazol-4-yl)phenol derivatives present a compelling class of compounds for investigation.[5][6][7] The amphiphilic nature of these derivatives, possessing both hydrophobic and hydrophilic regions, may enhance their ability to permeate bacterial cell membranes, a critical step for exerting their inhibitory effects.[8]
This comprehensive guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of novel this compound derivatives. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, embeds self-validating systems within each protocol, and is grounded in authoritative scientific principles.
Part 1: Foundational Antimicrobial Screening: Establishing a Profile of Activity
The initial phase of evaluation aims to establish a broad understanding of a compound's antimicrobial spectrum and potency. This is typically achieved through a combination of diffusion and dilution assays.
Agar Well Diffusion Assay: A Primary Qualitative Assessment
The agar well diffusion method is a cost-effective and widely used technique for the preliminary screening of antimicrobial activity.[9][10][11] It provides a qualitative, and semi-quantitative, visual representation of a compound's ability to inhibit microbial growth. The principle lies in the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The formation of a clear zone of inhibition around the well indicates antimicrobial activity.[9][12]
-
Preparation of Inoculum:
-
From a pure, 18-24 hour culture on a non-selective agar plate (e.g., Blood Agar), select 3-4 isolated colonies.
-
Suspend the colonies in sterile saline (0.9% NaCl) or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] This standardization is critical for reproducibility.
-
-
Inoculation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates. The depth of the agar should be uniform to ensure consistent diffusion.
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (typically 6 mm in diameter), create wells in the inoculated agar.[11]
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is non-inhibitory to the test microorganisms.
-
Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well.[11]
-
-
Controls:
-
Positive Control: A well containing a standard antibiotic of known efficacy against the test strain (e.g., Ampicillin, Norfloxacin).[4][12]
-
Negative Control: A well containing only the solvent used to dissolve the test compounds. This is crucial to confirm that the solvent itself does not produce a zone of inhibition.[11]
-
-
Incubation and Interpretation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 30 minutes in a refrigerator) to permit the compound to diffuse into the agar before significant microbial growth begins.[11]
-
Incubate the plates at 35-37°C for 18-24 hours.[12]
-
Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial potency.
-
Part 2: Quantitative Evaluation: Determining Minimum Inhibitory Concentration (MIC)
Following the initial screening, a quantitative assessment is essential to determine the precise potency of the lead compounds. The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14]
Broth Microdilution for MIC Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a specified incubation period.[14][15] This method involves challenging the test organism with a serial two-fold dilution of the antimicrobial agent in a liquid growth medium.[14][16]
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells.[16]
-
Prepare a stock solution of the test compound at twice the highest desired final concentration.
-
Add 100 µL of the concentrated compound stock solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10. Discard the final 100 µL from column 10.[16] This creates a gradient of decreasing compound concentrations.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Controls:
-
Inoculate each well (columns 1-11) with the standardized bacterial suspension.
-
Growth Control (Positive Control): Column 11 should contain only MHB and the bacterial inoculum, with no test compound. This well should show turbidity after incubation.[14]
-
Sterility Control (Negative Control): Column 12 should contain only MHB to ensure the medium is not contaminated. This well should remain clear.[14]
-
-
Incubation and MIC Determination:
Data Presentation: Summarizing MIC Values
Quantitative data from the MIC assays should be presented in a clear, tabular format for easy comparison of the activity of different derivatives against a panel of microorganisms.
| Compound | Structure | MIC (µg/mL) | |||
| S. aureus | E. coli | P. aeruginosa | C. albicans | ||
| Derivative 1 | [Chemical Structure] | 16 | 32 | >64 | 8 |
| Derivative 2 | [Chemical Structure] | 8 | 16 | 64 | 4 |
| Positive Control | [e.g., Ciprofloxacin] | 1 | 0.5 | 1 | N/A |
| Positive Control | [e.g., Fluconazole] | N/A | N/A | N/A | 8 |
Part 3: Elucidating the Mode of Action: Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether a compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). The Time-Kill Kinetics Assay is the definitive method for this characterization.[18][19]
Time-Kill Kinetics Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to different concentrations of the antimicrobial agent, typically multiples of the MIC.[20] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18][20]
-
Preparation of Cultures and Test Solutions:
-
Grow a mid-logarithmic phase culture of the test organism in MHB.
-
Prepare flasks containing MHB with the test compound at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask with no compound.[18]
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[21]
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.[20]
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal compound will show a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
A bacteriostatic compound will maintain the initial inoculum level or show a <3-log₁₀ reduction.[20]
-
Part 4: Visualizing Experimental Workflows
Clear visualization of protocols enhances reproducibility and understanding. The following diagrams, rendered in DOT language, outline the key experimental workflows.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. hereditybio.in [hereditybio.in]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. bio-protocol.org [bio-protocol.org]
- 18. emerypharma.com [emerypharma.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. benchchem.com [benchchem.com]
- 21. actascientific.com [actascientific.com]
Application Note: A Validated Spectrophotometric Protocol for Determining Tyrosinase Inhibition by 2-(2-Methylthiazol-4-yl)phenol
Abstract
This comprehensive application note provides a detailed protocol for the in vitro assessment of tyrosinase inhibitory activity, specifically focusing on the compound 2-(2-Methylthiazol-4-yl)phenol. Tyrosinase is a critical copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin.[1][2][3] The inhibition of this enzyme is a primary strategy in the development of therapeutics for hyperpigmentation disorders and is of significant interest to the cosmetic and pharmaceutical industries.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating methodology for screening and characterizing novel tyrosinase inhibitors. The protocol details a spectrophotometric assay based on the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) and includes guidance on data analysis, interpretation, and determination of the half-maximal inhibitory concentration (IC50).
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes two key reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][6] Dopaquinone is a highly reactive intermediate that polymerizes to form melanin.[6] While melanin is essential for protecting the skin from UV radiation, its overproduction can lead to various dermatological conditions, including melasma, age spots, and post-inflammatory hyperpigmentation.[4][7] Therefore, the identification of potent and safe tyrosinase inhibitors is a crucial area of research.
Thiazole derivatives have emerged as a promising class of compounds with potential tyrosinase inhibitory activity. This application note focuses on providing a detailed experimental framework for evaluating a specific thiazole derivative, this compound. The described assay is a widely accepted and reliable method for determining the efficacy of potential inhibitors by measuring the reduction in the rate of dopachrome formation, a colored product derived from L-DOPA.[4][8]
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method that quantifies the enzymatic activity of tyrosinase by monitoring the formation of dopachrome.[4] In the presence of L-DOPA, tyrosinase catalyzes its oxidation to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the orange-red pigment dopachrome. This product has a characteristic absorbance maximum at approximately 475 nm.[4][8]
When a tyrosinase inhibitor, such as this compound, is introduced into the reaction, it interferes with the enzyme's catalytic activity. This leads to a decreased rate of dopachrome formation, resulting in a lower absorbance reading at 475 nm compared to an uninhibited control reaction. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control. Kojic acid, a well-established tyrosinase inhibitor, is used as a positive control to validate the assay's performance.[4][9]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | T3824 |
| L-3,4-dihydroxyphenylalanine (L-DOPA) | Sigma-Aldrich | D9628 |
| This compound | MedchemExpress | HY-D0126 |
| Kojic Acid | Sigma-Aldrich | K3125 |
| Sodium Phosphate Buffer (0.1 M, pH 6.8) | Fisher Scientific | - |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well microplate, clear, flat-bottom | Corning | 3596 |
| Microplate reader | BioTek Instruments | - |
| Pipettes and sterile, filtered tips | - | - |
Experimental Protocols
Preparation of Stock and Working Solutions
Causality behind choices:
-
DMSO as a solvent: Many organic compounds, including novel inhibitors, have poor aqueous solubility. DMSO is a common and effective solvent for creating concentrated stock solutions. However, high concentrations of DMSO can inhibit enzyme activity, so the final concentration in the assay is kept low (typically ≤ 1-2%).[4]
-
Fresh L-DOPA solution: L-DOPA is susceptible to auto-oxidation, which can lead to a high background signal.[4] Preparing this solution fresh before each experiment is crucial for accurate and reproducible results.
-
Enzyme on ice: Enzymes are sensitive to temperature and can lose activity if not stored properly. Keeping the tyrosinase solution on ice helps to maintain its stability and catalytic function throughout the experiment.[4]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 U/mL): Reconstitute the lyophilized enzyme in cold sodium phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Mushroom Tyrosinase Working Solution (e.g., 60 U/mL): On the day of the experiment, dilute the stock solution to the desired concentration with cold sodium phosphate buffer. Keep on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution immediately before use.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or sodium phosphate buffer.
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in sodium phosphate buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration in each well does not exceed 1-2%. Prepare a vehicle control with the same final concentration of DMSO.
Tyrosinase Inhibition Assay Procedure (96-well plate)
The following diagram illustrates the workflow for the tyrosinase inhibition assay.
Caption: Figure 1: Experimental Workflow for Tyrosinase Inhibition Assay
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well plate as described in the layout below. It is recommended to perform all experiments in triplicate.
| Well Type | Reagent | Volume |
| Test Wells (T) | Test compound dilution | 20 µL |
| Sodium Phosphate Buffer | 100 µL | |
| Tyrosinase solution | 40 µL | |
| Test Blank Wells (Tb) | Test compound dilution | 20 µL |
| Sodium Phosphate Buffer | 140 µL | |
| Control (Enzyme) Wells (E) | Vehicle (e.g., 1-2% DMSO in buffer) | 20 µL |
| Sodium Phosphate Buffer | 100 µL | |
| Tyrosinase solution | 40 µL | |
| Control Blank Wells (Eb) | Vehicle | 20 µL |
| Sodium Phosphate Buffer | 140 µL | |
| Positive Control Wells | Kojic acid dilution | 20 µL |
| Sodium Phosphate Buffer | 100 µL | |
| Tyrosinase solution | 40 µL |
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes.[4]
-
Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[4][8] For kinetic studies, measurements can be taken at regular intervals (e.g., every minute) for a defined period.
Data Analysis
-
Correct for Blank Absorbance: Subtract the absorbance of the corresponding blank wells (Tb and Eb) from the absorbance of the test (T), control (E), and positive control wells.
-
Corrected Test Absorbance = Absorbance(T) - Absorbance(Tb)
-
Corrected Control Absorbance = Absorbance(E) - Absorbance(Eb)
-
-
Calculate Percentage Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [ (Corrected Control Absorbance - Corrected Test Absorbance) / Corrected Control Absorbance ] x 100
-
Determine IC50 Value: The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Interpretation of Results and Self-Validation
A successful and valid assay will demonstrate a clear dose-dependent inhibition of tyrosinase activity by both the test compound and the positive control, kojic acid. The IC50 value for kojic acid should be within the expected range reported in the literature to confirm the validity of the assay setup.[9][10]
The following table provides an example of how to present the quantitative data:
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) |
| This compound | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| [Conc. 4] | ||
| [Conc. 5] | ||
| Kojic Acid (Positive Control) | [Conc. 1] | |
| [Conc. 2] | ||
| [Conc. 3] | ||
| [Conc. 4] | ||
| [Conc. 5] |
IC50 Values:
| Compound | IC50 (µM) |
| This compound | To be determined |
| Kojic Acid (Positive Control) | [Determined Value] |
Mechanism of Inhibition (Further Studies)
To gain deeper insights into the inhibitory mechanism of this compound, further kinetic studies can be performed. By measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor, a Lineweaver-Burk plot can be generated. This analysis will help to elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[1][11]
The following diagram illustrates the different types of enzyme inhibition.
Caption: Figure 2: Types of Enzyme Inhibition
Conclusion
This application note provides a robust and validated protocol for the determination of tyrosinase inhibitory activity, using this compound as an example of a novel test compound. By following this detailed methodology, researchers can reliably screen and characterize potential tyrosinase inhibitors, contributing to the development of new agents for cosmetic and therapeutic applications. The inclusion of a positive control and the potential for further mechanistic studies ensure the generation of high-quality, reproducible data.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Tyrosinase Inhibitors [614beauty.com]
Application Notes and Protocols for 2-(2-Methylthiazol-4-yl)phenol: A Versatile Intermediate in Chemical Synthesis
Introduction: Unlocking the Potential of a Bifunctional Building Block
2-(2-Methylthiazol-4-yl)phenol, identified by its CAS number 160241-65-6, is a heterocyclic compound of significant interest to the research and drug development communities.[1] Its structure uniquely combines a phenolic hydroxyl group and a methylthiazole moiety, rendering it a valuable bifunctional intermediate for the synthesis of a diverse array of more complex molecules. The phenolic group serves as a versatile handle for modifications such as etherification and esterification, while the thiazole ring, a common pharmacophore in medicinal chemistry, can be further functionalized or incorporated as a key structural element in biologically active compounds.[2]
This guide provides an in-depth exploration of the practical applications of this compound as a chemical intermediate. We will delve into detailed protocols for its derivatization, with a primary focus on the robust and widely applicable Williamson ether synthesis. The underlying principles of each experimental step will be elucidated to provide researchers with a comprehensive understanding of the reaction dynamics.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 160241-65-6 | [1][3] |
| Molecular Formula | C₁₀H₉NOS | |
| Molecular Weight | 191.25 g/mol | |
| Appearance | Typically a solid | - |
| Storage | Room temperature, in a dry, sealed container | [2] |
Safety and Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Material Safety Data Sheet (MSDS) from your supplier.
Core Application: Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the most reactive site for many common synthetic transformations, making it the primary focus for derivatization.
Williamson Ether Synthesis: A Gateway to Novel Derivatives
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[4][5] This SN2 reaction is highly efficient for phenols due to their acidity, which allows for easy deprotonation to form the nucleophilic phenoxide.[4][6]
Protocol 1: Synthesis of 2-(2-Methylthiazol-4-yl)phenoxyacetic acid
This protocol details the synthesis of a carboxylic acid-containing ether, a common strategy to introduce a new functional group for further elaboration, for instance, in the preparation of kinase inhibitors or other biologically active molecules.[7][8]
Reaction Scheme:
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound [myskinrecipes.com]
- 3. 160241-65-6|this compound|BLD Pharm [bldpharm.com]
- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Methylthiazol-4-yl)phenol Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Methylthiazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis.[1][2] This robust and versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the reaction proceeds between 2-bromo-1-(2-hydroxyphenyl)ethanone and thioacetamide. The presence of the phenolic hydroxyl group on the aryl ring introduces unique considerations for reaction conditions and purification that will be addressed in this guide.
Overall Synthetic Workflow
The synthesis can be broken down into two primary stages: the preparation of the α-haloketone intermediate and the subsequent Hantzsch cyclization.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
This protocol is adapted from established procedures for the selective α-bromination of hydroxyacetophenones.[3][4]
Materials and Equipment:
-
2'-Hydroxyacetophenone
-
Bromine or N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial) or Chloroform/Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.
-
Bromination: While stirring, slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the flask. Alternatively, N-bromosuccinimide can be used as a milder brominating agent. An exothermic reaction may occur, so controlled addition is crucial.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and chloroform, to yield 2-bromo-1-(2-hydroxyphenyl)ethanone as a crystalline solid.[3]
Part B: Hantzsch Synthesis of this compound
This protocol is a synthesized procedure based on the Hantzsch synthesis of similar phenolic thiazoles.[5]
Materials and Equipment:
-
2-Bromo-1-(2-hydroxyphenyl)ethanone
-
Thioacetamide
-
Ethanol (or other suitable solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(2-hydroxyphenyl)ethanone (1 equivalent).
-
Reagent Addition: Add ethanol to dissolve the starting material, followed by the addition of thioacetamide (1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Neutralization: The crude product can be stirred in a dilute solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis.
| Issue | Possible Causes | Troubleshooting & Optimization Steps |
| Low or No Product Yield in Step 1 (Bromination) | 1. Poor quality of starting materials: 2'-Hydroxyacetophenone may be oxidized or contain impurities. 2. Incorrect brominating agent or conditions: Ring bromination may be occurring as a side reaction. 3. Incomplete reaction: Insufficient reaction time or temperature. | 1. Verify Starting Material Purity: Use freshly distilled or recrystallized 2'-hydroxyacetophenone. 2. Optimize Bromination: Consider using a milder brominating agent like NBS. The choice of solvent can also influence regioselectivity; for example, using methanol with an acidic Al₂O₃ catalyst has been shown to favor α-bromination.[3] 3. Monitor Reaction: Use TLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time. |
| Low or No Product Yield in Step 2 (Hantzsch Synthesis) | 1. Decomposition of reactants or product: The reactants or product may be unstable under the reaction conditions. 2. Suboptimal reaction conditions: Incorrect solvent, temperature, or reaction time. 3. Poor quality of thioacetamide: Thioacetamide can be hygroscopic and degrade over time. | 1. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction mixture darkens significantly. 2. Solvent Screen: While ethanol is a common solvent, other polar aprotic solvents like DMF or acetonitrile can be explored.[1] A temperature screen (from room temperature to reflux) can also identify optimal conditions. 3. Use Fresh Thioacetamide: Ensure the thioacetamide is dry and of high purity. |
| Formation of Side Products/Impure Product | 1. Self-condensation of α-haloketone: This can occur, especially under basic conditions. 2. Formation of oxazole derivative: If any amide impurities are present in the thioacetamide, the corresponding oxazole can form. 3. Side reactions involving the phenol group: The unprotected hydroxyl group could potentially react under certain conditions, although it is generally not reactive under typical Hantzsch conditions. | 1. Control pH: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions. Avoid basic conditions during the reaction.[6] 2. High Purity Reagents: Use high-purity thioacetamide. 3. Purification Strategy: A multi-step purification approach may be necessary. Recrystallization is often effective.[7] If isomers or closely related impurities are present, column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) is recommended.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[1] First, the sulfur atom of the thioacetamide acts as a nucleophile and attacks the α-carbon of the 2-bromo-1-(2-hydroxyphenyl)ethanone, displacing the bromide ion in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Finally, a dehydration step occurs to form the aromatic thiazole ring.
Caption: Simplified Hantzsch thiazole synthesis mechanism.
Q2: Can I use a different halogen on the α-haloketone, such as chlorine?
A2: Yes, α-chloroacetophenones can also be used. However, α-bromoacetophenones are generally more reactive, which can lead to shorter reaction times or allow for milder reaction conditions. The choice may depend on the availability and stability of the respective α-haloketone.
Q3: My final product is difficult to purify. What are some advanced purification strategies?
A3: For phenolic compounds that are challenging to purify by standard methods, consider the following:
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the phenol will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to re-precipitate the purified product.
-
Preparative HPLC or Flash Chromatography: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) or automated flash chromatography systems can provide excellent separation of the desired product from closely related impurities.[9]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, you would expect to see signals corresponding to the methyl group on the thiazole ring, the aromatic protons on the phenol and thiazole rings, and the phenolic hydroxyl proton.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. 2-(2-Amino-5-methylthiazol-4-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(2-Methylthiazol-4-yl)phenol
Welcome to the technical support guide for the synthesis of 2-(2-Methylthiazol-4-yl)phenol. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate problems but also to strategically optimize your reaction conditions.
The primary route to this molecule is a variation of the classic Hantzsch Thiazole Synthesis.[1][2] This involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-hydroxyphenyl)ethanone, with thioacetamide. While robust, this pathway is susceptible to several side reactions that can impact yield and purity.
Core Synthesis Pathway
The intended reaction proceeds via nucleophilic attack of the thioacetamide sulfur on the α-carbon of the bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Ideal Hantzsch synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?
Low or no yield is one of the most common issues and typically points to problems with starting materials or reaction conditions.
Answer:
There are three primary areas to investigate: the quality of your α-bromoketone, the integrity of your thioacetamide, and the reaction conditions.
-
Cause A: Impure or Decomposed 2-bromo-1-(2-hydroxyphenyl)ethanone
-
Explanation: The α-bromoketone is a lachrymator and can be unstable. It is susceptible to hydrolysis back to the parent ketone (2'-hydroxyacetophenone) or self-condensation. Over-bromination during its synthesis can also lead to impurities like 2,2-dibromo-1-(2-hydroxyphenyl)ethanone, which will not lead to the desired product.
-
Solution:
-
Verify Purity: Before starting the Hantzsch reaction, verify the purity of your bromoketone by ¹H NMR and melting point. The benzylic protons of the correct compound should appear as a clean singlet.
-
Fresh Synthesis/Purification: It is often best to use freshly prepared or purified 2-bromo-1-(2-hydroxyphenyl)ethanone. A common synthesis involves the bromination of 2'-hydroxyacetophenone in a solvent like acetic acid or chloroform.[3][4] Recrystallization from a hexane/chloroform mixture can effectively remove impurities.[3]
-
-
-
Cause B: Poor Quality Thioacetamide
-
Explanation: Thioacetamide is sensitive to moisture and can hydrolyze over time to acetic acid and ammonium bisulfide. This decomposition reduces the amount of active nucleophile available for the reaction.
-
Solution: Use a fresh bottle of thioacetamide from a reliable supplier. If the quality is suspect, it can be recrystallized from benzene or ethyl acetate, but care must be taken due to its toxicity. Store it in a desiccator.
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: The Hantzsch synthesis is typically run with gentle heating (reflux in ethanol or methanol is common).[1][5] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition may increase. The reaction often generates HBr, which forms a salt with the product thiazole.[5] This salt is often soluble in the reaction medium.[5]
-
Solution:
-
Temperature Control: Refluxing in a suitable solvent like ethanol (b.p. ~78 °C) is a standard and effective condition.
-
Product Isolation: After the reaction is complete (monitored by TLC), the mixture is typically cooled and poured into a weak base solution (e.g., 5% Na₂CO₃) to neutralize the HBr salt and precipitate the neutral, less soluble product.[1][5]
-
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~70-80 °C) | Provides sufficient energy for reaction without significant decomposition. |
| Stoichiometry | 1.0 eq. Bromoketone, 1.1-1.5 eq. Thioacetamide | A slight excess of thioacetamide can drive the reaction to completion.[5] |
| Workup | Cool, then pour into aq. Na₂CO₃ or NaHCO₃ | Neutralizes the HBr salt of the product, causing it to precipitate for easy isolation.[5] |
Question 2: My TLC and/or LC-MS show multiple spots, indicating significant byproduct formation. What are these impurities?
The formation of byproducts is common if the reaction is not carefully controlled. Understanding their origin is key to suppression.
Answer:
Several side reactions can occur concurrently with the main Hantzsch synthesis.
-
Side Reaction A: Formation of 2,4-dimethyl-1,3,5-thiadiazine
-
Explanation: This is a known byproduct from the self-condensation of thioacetamide, especially under thermal stress or in the presence of certain catalysts.
-
Solution: Avoid excessive heating or prolonged reaction times. Using a modest excess of thioacetamide, rather than a large one, can also help minimize this pathway.
-
-
Side Reaction B: Favorskii Rearrangement of the α-Bromoketone
-
Explanation: In the presence of a base (which can be formed if thioacetamide degrades), the α-bromoketone can undergo a Favorskii rearrangement to form a methyl 2-hydroxyphenylacetate ester, especially if the workup is not performed carefully.
-
Solution: Maintain a generally neutral or slightly acidic condition during the main reaction phase. The HBr generated in situ helps with this. Ensure the basic workup is performed on a cooled reaction mixture to quench the reaction rapidly rather than induce rearrangement.
-
-
Side Reaction C: Formation of a Dimer/Bis-adduct
-
Explanation: An intermediate can potentially react with a second molecule of the α-bromoketone, leading to more complex, higher molecular weight impurities.
-
Solution: This is less common but can be suppressed by ensuring efficient stirring and avoiding high concentrations of reactants. Adding the bromoketone slowly to the solution of thioacetamide can sometimes mitigate this.
-
Caption: Overview of major side reaction pathways.
-
Purification Strategy: If byproducts are present, column chromatography on silica gel is the most effective purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity will typically separate the desired product from both less polar impurities and more polar starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Hantzsch synthesis in this case?
A: The reaction begins with the sulfur atom of thioacetamide acting as a nucleophile and attacking the carbon bearing the bromine in an Sₙ2 reaction.[1][5] This forms a thioether intermediate. The nitrogen of this intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This cyclization step forms a five-membered ring with a hydroxyl group. Finally, a molecule of water is eliminated (dehydration) to form the stable, aromatic thiazole ring.[1]
Q2: Can the phenolic hydroxyl group interfere with the reaction?
A: The phenolic -OH is generally a spectator in this reaction. It is acidic, but not sufficiently nucleophilic to compete effectively with the thioacetamide sulfur under these conditions. However, its presence can influence the product's solubility and may form hydrogen bonds with the thiazole nitrogen in the final product.[6] It's crucial to ensure that any bases used during workup are weak (like carbonates) to avoid deprotonating the phenol and potentially causing undesired side reactions.
Q3: What are the best analytical methods to monitor this reaction?
A: Thin-Layer Chromatography (TLC) is the primary tool for monitoring reaction progress. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The α-bromoketone is typically less polar than the final phenolic thiazole product. Spot the reaction mixture alongside your starting materials. The reaction is complete when the starting bromoketone spot has disappeared. For final product characterization, ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the structure and purity.
Q4: My final product has a persistent yellow or brown color. Is this normal?
A: The pure compound should be a white or off-white solid. A persistent color often indicates the presence of trace impurities, possibly from oxidation or small amounts of polymeric byproducts. If the NMR and MS data are clean, the color may be due to a very minor impurity. Recrystallization from a solvent like ethanol/water or further column chromatography can often yield a colorless product.
Key Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone
-
Dissolve 10 mmol of 2'-hydroxyacetophenone in 20 mL of glacial acetic acid in a round-bottom flask.
-
Create a solution of 10 mmol of Bromine (Br₂) in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetophenone solution at room temperature.
-
After the addition is complete, stir the reaction for 2-4 hours at room temperature, monitoring by TLC until the starting material is consumed.[3]
-
Carefully pour the reaction mixture into 150 mL of ice-water.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude solid from a hexane-chloroform mixture to yield the pure product.[3]
Protocol 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, combine 5.0 mmol of 2-bromo-1-(2-hydroxyphenyl)ethanone and 7.5 mmol of thioacetamide.[5]
-
Add 25 mL of ethanol and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 30-60 minutes. Monitor the reaction by TLC.[1]
-
Once the bromoketone is consumed, remove the flask from heat and allow it to cool to room temperature.
-
In a separate beaker, prepare 50 mL of a 5% aqueous sodium carbonate solution.
-
Pour the cooled reaction contents into the sodium carbonate solution while stirring. A precipitate should form.[5]
-
Stir for 15 minutes, then collect the solid product via vacuum filtration.
-
Wash the filter cake with cold water and allow it to air dry.
-
If necessary, purify further by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(2-Methylthiazol-4-yl)phenol
Welcome to the technical support center for the synthesis of 2-(2-Methylthiazol-4-yl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists aiming to enhance the yield and purity of this valuable thiazole building block. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common issues, and provide a framework for systematic optimization.
Section 1: Reaction Fundamentals
Q1: What is the primary synthetic route to this compound?
The most direct and widely employed method is the Hantzsch Thiazole Synthesis . This classic condensation reaction provides a robust pathway to the thiazole core. The specific reaction for this target involves the cyclocondensation of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one with thioacetamide .
The Hantzsch synthesis is renowned for its reliability and generally high yields, making it a cornerstone of heterocyclic chemistry.[1][2] The reaction proceeds through a well-established mechanism, initiated by a nucleophilic attack, followed by cyclization and dehydration to form the stable, aromatic thiazole ring.
Q2: Can you illustrate the reaction mechanism?
Certainly. The mechanism involves three key stages:
-
SN2 Alkylation: The sulfur atom of thioacetamide, a potent nucleophile, attacks the α-carbon of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one, displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon, forming a five-membered heterocyclic ring.
-
Dehydration: The cyclic intermediate readily eliminates a molecule of water to yield the final aromatic product, this compound. The formation of the stable aromatic ring is a significant thermodynamic driving force for the reaction.
Caption: Mechanism of the Hantzsch synthesis for this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor Quality of α-Bromoketone: The starting material, 2-bromo-1-(2-hydroxyphenyl)ethan-1-one, is a lachrymator and can be unstable. It may degrade upon storage. | • Synthesize the α-bromoketone fresh before use. A common method is the bromination of 2'-hydroxyacetophenone using bromine in acetic acid.[3] • Confirm the purity of the α-bromoketone by ¹H NMR or TLC before starting the reaction. |
| 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion. | • Temperature: Most Hantzsch syntheses require heating.[4] Start with refluxing in ethanol (approx. 78°C). If decomposition is observed (darkening of the reaction mixture), reduce the temperature to 50-60°C and extend the reaction time. • Time: Monitor the reaction by TLC. The disappearance of the limiting reagent (typically the α-bromoketone) indicates completion. Reactions can take anywhere from 2 to 12 hours. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can leave starting material unreacted. | • Use a slight excess (1.1 to 1.2 equivalents) of thioacetamide to ensure the complete consumption of the more valuable α-bromoketone. | |
| Formation of Multiple Side Products | 1. Self-Condensation: The reactive α-bromoketone can react with itself, especially under basic conditions. | • Ensure the reaction medium is neutral or slightly acidic during the initial phase.[5][6] The HBr generated in situ can help maintain acidic conditions. |
| 2. Ring Bromination: During the synthesis of the α-bromoketone, bromine can substitute on the electron-rich phenol ring. | • Use a regioselective bromination method. Using N-bromosuccinimide (NBS) with a catalytic amount of acid can favor α-bromination over aromatic substitution.[7] | |
| 3. Phenol Reactivity: The unprotected hydroxyl group can potentially interfere with the reaction, although it is generally tolerated in Hantzsch syntheses. | • If persistent side reactions are an issue, consider protecting the phenol as a methyl ether or benzyl ether prior to bromination and cyclization, followed by a final deprotection step. This adds steps but can significantly clean up the reaction. | |
| Difficulty in Product Isolation & Purification | 1. Inefficient Precipitation: The product is often isolated by precipitation, which can be incomplete. | • After the reaction, cool the mixture to room temperature, then pour it into a beaker of cold water. Neutralize the solution by slowly adding a weak base like aqueous sodium bicarbonate.[4] This neutralizes the HBr salt of the product, decreasing its water solubility and causing it to precipitate. |
| 2. Product is too Polar for Easy Extraction: The phenolic group makes the product highly polar. | • If precipitation is not effective, extract the product with a polar organic solvent like ethyl acetate.[8] You may need to perform multiple extractions to achieve a good recovery. | |
| 3. Tailing during Column Chromatography: The acidic proton of the phenol can interact strongly with silica gel, causing significant tailing and poor separation. | • Use a solvent system (e.g., Hexane/Ethyl Acetate) and add a small amount (0.5-1%) of acetic acid or triethylamine to the eluent. The acid will protonate the silica surface, and the base will compete for binding sites, in both cases reducing tailing. | |
| 4. Difficulty in Recrystallization: Finding a suitable single solvent for recrystallization can be challenging. | • Try a two-solvent system. Dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., water, hexane) until turbidity persists. Allow to cool slowly. |
Section 3: Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for this reaction? Alcohols, particularly ethanol, are the most commonly used and effective solvents for the Hantzsch thiazole synthesis.[4] They effectively dissolve the starting materials and are suitable for reflux temperatures that promote the reaction without significant degradation. In some cases, aqueous ethanol mixtures have been shown to work well.[1][2]
Q4: Should the phenolic hydroxyl group be protected? In most cases, protection is not necessary. The Hantzsch synthesis is generally tolerant of the free hydroxyl group. However, if you are struggling with low yields or complex side-product formation that cannot be resolved by optimizing other parameters, protecting the phenol as an ether (e.g., methoxy or benzyloxy) is a valid strategy. This would require adding protection and deprotection steps to your overall synthesis.
Q5: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic starting materials and product should be UV active. You can also use a potassium permanganate stain.
-
Procedure: Spot the α-bromoketone, thioacetamide, and the co-spot (a mix of both) on the baseline. As the reaction progresses, you will see the starting material spots diminish and a new, typically more polar, product spot appear.
Q6: What are the key safety precautions for handling α-bromoketones? 2-bromo-1-(2-hydroxyphenyl)ethan-1-one is a potent lachrymator (causes tearing) and is corrosive.
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; consider double-gloving or using neoprene/butyl rubber gloves).[9]
-
Have a quench solution (e.g., sodium bicarbonate) readily available to neutralize any spills.
Section 4: Optimized Experimental Protocol
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Step 1: Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one
-
In a fume hood, dissolve 2'-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature with vigorous stirring.[3]
-
After the addition is complete, heat the mixture to 50-60°C for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture and pour it into a beaker of ice water.
-
The α-bromoketone will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove acetic acid, and dry under vacuum. Use this material immediately in the next step.
Step 2: Hantzsch Thiazole Synthesis
-
To a round-bottom flask, add the freshly prepared 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq).
-
Add absolute ethanol to the flask (concentration of ~0.2 M with respect to the bromoketone).
-
Heat the mixture to reflux (approx. 78°C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water (approximately 5-10 times the volume of the ethanol used).
-
Neutralize the solution by adding solid or saturated aqueous sodium bicarbonate dropwise until effervescence ceases (pH ~7-8).
-
The crude this compound should precipitate as a solid. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and air-dry.
Step 3: Purification
-
Perform column chromatography on the crude solid using silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Add 0.5% acetic acid to the eluent to minimize tailing.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
For final purification, recrystallize the product from an ethanol/water mixture.
Section 5: Synthesis Workflow
The entire process from starting materials to the final, purified product can be visualized with the following workflow.
Caption: Overall workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Troubleshooting 2-(2-Methylthiazol-4-yl)phenol purification by chromatography
Technical Support Center: Purification of 2-(2-Methylthiazol-4-yl)phenol
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic purification of this compound. This molecule, a key intermediate in pharmaceutical synthesis, possesses unique chemical characteristics due to its phenolic hydroxyl group and thiazole ring. These features, while crucial for its biological activity, often introduce significant challenges during purification. This guide is structured as a series of troubleshooting questions and detailed protocols designed to help you navigate these challenges effectively, ensuring high purity and yield.
Troubleshooting Guide: Normal-Phase Flash Chromatography
Normal-phase flash chromatography on silica gel is the most common method for purifying intermediates like this compound.[1][2] However, the compound's structure can lead to predictable issues.
Q1: My compound is streaking or tailing badly on the silica gel column. Why is this happening and how can I fix it?
A: This is the most common issue for this class of compounds and is caused by strong, non-ideal secondary interactions between your molecule and the stationary phase.
-
Causality: Silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atom on the thiazole ring of your compound can interact strongly with these acidic sites. Simultaneously, the acidic proton of your phenol group can interact with residual basic sites on the silica surface. These multiple, strong interactions slow down the molecule's desorption from the silica, leading to a "tailing" or "streaking" peak instead of a tight band.
-
Solutions:
-
Mobile Phase Modification (Preferred): The most effective solution is to add a small amount of a competitive agent to your eluent.
-
For Basic Tailing (Thiazole Interaction): Add 0.1-1% triethylamine (TEA) or ammonia (as a 10% solution in methanol) to your solvent system.[3] These basic additives will preferentially bind to the acidic silanol sites on the silica, preventing your compound's nitrogen from "sticking."
-
For Acidic Tailing (Phenol Interaction): Add 0.1-1% acetic acid or formic acid to your eluent. This will protonate any basic sites on the silica and ensure your phenolic proton remains protonated, reducing unwanted interactions.
-
-
Stationary Phase Deactivation: If mobile phase modifiers are insufficient or incompatible with your compound, you can deactivate the silica gel itself before running the column. See Protocol 2 for a detailed procedure.
-
Q2: I'm getting poor separation between my product and a closely-eluting impurity. What are my options?
A: Achieving good resolution between compounds of similar polarity requires careful optimization of the mobile phase selectivity. [4][5]
-
Causality: Standard solvent systems like Hexane/Ethyl Acetate may not provide enough selectivity for structurally similar molecules. The goal is to find a solvent system that interacts differently with your product and the impurity, thus enhancing the separation (ΔRf).
-
Solutions:
-
Change Solvent Selectivity: Do not just increase or decrease the polarity of your current system. Instead, swap one of the solvents for another of similar polarity but different chemical nature. This alters the specific interactions (hydrogen bonding, dipole-dipole) that govern separation.
-
If using Ethyl Acetate (a hydrogen bond acceptor), try switching to Dichloromethane/Methanol. Dichloromethane has dipole character, and methanol is a hydrogen bond donor.
-
Consider a ternary system: A small amount of a third solvent can drastically alter selectivity. For example, Hexane/Dichloromethane/Ethyl Acetate can provide fine-tuning capabilities.
-
-
Optimize the Gradient: If running a gradient elution, make the gradient shallower around the elution point of your compound. A slower change in polarity will give the compounds more time to resolve on the column.
-
Reduce Column Load: Overloading the column is a primary cause of lost resolution. As a rule of thumb, the sample load should be no more than 1-5% of the silica gel mass, depending on the difficulty of the separation.
-
Q3: My product seems to be irreversibly stuck on the column, and I'm getting a very low yield. What went wrong?
A: This indicates that your compound is too polar for the chosen solvent system and is adsorbing too strongly to the silica gel. [3]
-
Causality: If the mobile phase is not polar enough to elute the compound, it will remain bound to the top of the column. In some cases, the prolonged exposure to the acidic silica surface can also cause the compound to degrade.
-
Solutions:
-
Drastic Polarity Increase: First, try flushing the column with a very polar solvent like 10-20% Methanol in Dichloromethane (with 1% TEA if tailing was also an issue) to recover any remaining material.
-
Re-evaluate Your Solvent System: Your initial TLC analysis was likely misleading. You need a more polar system. Start screening with solvent systems containing methanol. An ideal Rf value on TLC for column chromatography is between 0.2 and 0.4.
-
Consider Reverse-Phase Chromatography: If your compound requires a mobile phase more polar than 10-15% methanol in DCM/EtOAc to elute, it is often more practical and efficient to switch to reverse-phase chromatography.[6][7]
-
Q4: My TLC plate shows good separation, but the column chromatography is failing to resolve the spots. What's the disconnect?
A: This common problem usually stems from issues with sample loading or improper column packing. [3][8]
-
Causality: A successful separation requires the sample to be loaded onto the column in a very narrow, concentrated band. If the initial band is wide, the separated compound bands will also be wide and will overlap.
-
Solutions:
-
Minimize Loading Volume: Dissolve your crude product in the absolute minimum amount of solvent. Using too much solvent will cause the sample band to diffuse and broaden as it's loaded.
-
Use a Weaker Loading Solvent: The solvent used to dissolve your sample should be less polar than your mobile phase, if possible. Dissolving the sample in a strong solvent (like pure DCM or methanol) and loading it onto a column running in a weak solvent (like 10% EtOAc/Hexane) will cause the separation to fail. The strong solvent carries the compound down the column in a diffuse band before the chromatography can even begin.
-
Use Dry Loading: This is the most robust method. Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, ensuring a perfectly narrow starting band.[8]
-
Advanced & Alternative Purification Strategies (FAQs)
Q5: When should I consider using Reverse-Phase Chromatography instead of Normal-Phase for this compound?
A: Reverse-phase HPLC is an excellent alternative or final "polishing" step and should be considered in the following scenarios:
-
High Polarity: As mentioned, if your compound requires >15% methanol in the mobile phase to elute from silica, RP-HPLC will likely be more efficient. Polar compounds are well-retained on non-polar C18 columns.[6][7]
-
High Purity Requirements: For drug development, purity levels often need to exceed 99%. Preparative RP-HPLC can remove trace impurities that are difficult to separate by flash chromatography.[4][9]
-
Aqueous Solubility: If your compound is more soluble in water/methanol/acetonitrile than in hexane/ethyl acetate, RP-HPLC is a natural choice.
-
Separating Polar Impurities: RP-HPLC excels at separating mixtures of polar compounds. The typical mobile phase is a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or acetic acid to ensure sharp peaks for phenolic compounds.[10][11][12]
Q6: I suspect my compound is degrading on the silica gel. How can I confirm this and what can I do about it?
A: Compound stability on silica is a critical, often overlooked, factor.[3]
-
Confirmation (2D TLC):
-
Spot your crude material on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then turn it 90 degrees.
-
Run the plate again in the same solvent system.
-
Interpretation: If the compound is stable, you will see all spots lying on a 45-degree diagonal line from the origin. If you see new spots that are not on this diagonal, it indicates that your compound degraded while in contact with the silica gel.
-
-
Solutions:
-
Deactivate the Silica: Use the method described in Protocol 2 to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using alumina (which is available in neutral, basic, or acidic forms) or Florisil.[3]
-
Minimize Contact Time: Work quickly. Do not let the compound sit on the column for an extended period. If possible, use a shorter, wider column and apply pressure to speed up the elution.
-
Key Experimental Protocols
Protocol 1: Baseline Normal-Phase Flash Chromatography
This protocol assumes a standard purification for a moderately polar compound.
-
Solvent System Selection: Use TLC to identify a solvent system that provides an Rf of 0.2-0.4 for this compound. (See Table 1 for starting points).
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (e.g., 40g silica for 1g of crude material).
-
Create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, stable bed. Ensure there are no cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample (~1g) in a minimal amount of DCM or acetone.
-
Add 2-3g of silica gel to the flask.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand to protect the surface.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution using either an isocratic (constant solvent composition) or gradient (increasing polarity) method, applying gentle air pressure.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivating Silica Gel to Minimize Tailing
This procedure passivates the acidic silanol groups on the silica surface.
-
Preparation: Prepare your primary elution solvent system (e.g., 40% Ethyl Acetate in Hexane).
-
Deactivation: Create a deactivating solvent by adding 1-2% triethylamine (TEA) to a portion of your primary eluent.
-
Column Flush: Pack your column with silica gel as described in Protocol 1 .
-
Passivation: Before loading your sample, flush the packed column with 2-3 column volumes of the deactivating solvent. This allows the TEA to bind to the active sites.
-
Re-equilibration: Flush the column with 2-3 column volumes of your original mobile phase (without TEA) to remove any excess, unbound amine.
-
Chromatography: Proceed with sample loading and elution as described in Protocol 1 . The silica bed is now "deactivated" and should yield much sharper peaks.
Data & Visualization
Table 1: Recommended Starting Solvent Systems for Normal-Phase Chromatography
| Solvent System (v/v) | Polarity | Notes |
| 20-50% Ethyl Acetate / Hexane | Low to Medium | Standard starting point. Good for resolving non-polar impurities. |
| 10-30% Acetone / Hexane | Medium | Acetone offers different selectivity than Ethyl Acetate. |
| 1-5% Methanol / Dichloromethane | Medium to High | Powerful eluent for more polar compounds. Excellent solubility. |
| 50% MTBE / Hexane | Low to Medium | Methyl tert-butyl ether (MTBE) can offer unique selectivity. |
Note: Add 0.1-1% TEA or Acetic Acid to any of these systems as needed to mitigate peak tailing.
Diagrams
Caption: Troubleshooting decision tree for poor separation.
Caption: Workflow for mitigating peak tailing.
References
- 1. hawachhplccolumn.com [hawachhplccolumn.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pharmanow.live [pharmanow.live]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 2-(2-Methylthiazol-4-yl)phenol under stress conditions
Introduction: Welcome to the technical support guide for investigating the degradation pathways of 2-(2-Methylthiazol-4-yl)phenol. This document is designed for researchers, scientists, and drug development professionals engaged in forced degradation studies. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH, to understand the intrinsic stability of a drug substance.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4] This guide provides practical, field-proven insights in a question-and-answer format to address common challenges and ensure the scientific integrity of your experiments.
Frequently Asked Questions (FAQs): Experimental Design & Strategy
Q1: What are forced degradation studies and why are they essential for a molecule like this compound?
Forced degradation studies are investigations that intentionally degrade a drug substance using conditions more severe than accelerated stability testing.[1] The primary objectives are:
-
To Elucidate Degradation Pathways: Understanding how the molecule breaks down helps predict its long-term stability and identify potential degradants that could form during storage.[2][3]
-
To Develop Stability-Indicating Methods: The generated degradants are used to challenge and validate an analytical method (typically HPLC), ensuring it can separate and quantify the active pharmaceutical ingredient (API) from all its potential impurities and degradation products. This is a key requirement for regulatory submissions.[1][5]
-
To Inform Formulation and Packaging Development: Knowledge of sensitivities—for instance, to light or oxygen—guides the development of a stable drug product and the selection of appropriate packaging.[6]
For this compound, this is crucial due to the presence of two key functional groups: a phenolic ring, which is susceptible to oxidation, and a methylthiazole ring, which can have unique stability characteristics.[7][8][9]
Q2: What are the primary stress conditions I should apply for this compound, and what is the scientific rationale?
According to ICH guideline Q1A(R2), stress testing should include the effects of temperature, humidity, light, and, in solution, a range of pH values and oxidation.[10][11] For this compound, a logical starting point is:
-
Hydrolysis (Acidic, Basic, Neutral): This assesses the susceptibility of the molecule to degradation in aqueous environments. The thiazole ring, while generally stable, can be susceptible to cleavage under extreme pH and heat. The ether linkage in some related compounds is a common site for hydrolysis, though this specific molecule lacks one.
-
Rationale: To simulate potential degradation in aqueous formulations or during exposure to physiological pH ranges.
-
-
Oxidation: This is arguably the most critical stressor for this molecule. The phenolic hydroxyl group makes the aromatic ring electron-rich and highly susceptible to oxidation.
-
Rationale: To mimic exposure to atmospheric oxygen or trace peroxides that may be present in excipients. This pathway often leads to colored degradants (quinones) or ring-opening products.[9]
-
-
Photolysis: Thiazole-containing compounds can undergo complex photochemical reactions, including ring cleavage or rearrangement.[12][13]
-
Thermal Degradation: High temperature is used to accelerate other degradation processes and assess the molecule's overall thermal stability.
-
Rationale: To simulate the effects of heat during manufacturing (e.g., drying) or storage in non-ideal conditions.
-
The overall workflow for these studies can be visualized as follows:
Q3: What degradation pathways should I anticipate for this compound?
Based on the chemical structure, several pathways are plausible. The goal of your experiments is to confirm which of these occur.
-
Oxidative Degradation: The phenol moiety is the most likely site of initial attack.
-
Pathway 1a: Oxidation of the phenol to a hydroquinone, followed by further oxidation to a benzoquinone derivative. This often results in colored solutions.[9]
-
Pathway 1b: Oxidative coupling of two phenolic molecules to form dimeric impurities.
-
-
Thiazole Ring Degradation:
-
Pathway 2a (Oxidative): The sulfur atom in the thiazole ring could be oxidized to a sulfoxide or sulfone under strong oxidative stress.
-
Pathway 2b (Photolytic/Hydrolytic): Under high-energy light or extreme hydrolytic conditions (high heat and strong acid/base), the thiazole ring could undergo cleavage. Photolytic degradation of some thiazoles involves reaction with singlet oxygen, leading to unstable endoperoxides that rearrange into different structures.[12]
-
The following diagram illustrates these proposed primary pathways:
Troubleshooting Guide: Common Experimental Issues
Q4: I've run my experiment, but the HPLC shows minimal to no degradation (<5%). What should I do?
This is a common scenario indicating the molecule is stable under the initial conditions. The goal of forced degradation is to achieve sufficient degradation, typically in the 5-20% range, to ensure that degradation products are formed at a high enough concentration for detection and characterization.[5][16]
Troubleshooting Steps:
-
Increase Stressor Severity (Systematically): Do not change multiple parameters at once.
-
For Hydrolysis: Increase the temperature first (e.g., from 60°C to 80°C) before increasing the acid/base concentration (e.g., from 0.1 M to 1.0 M).[17]
-
For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or even 30%) or extend the reaction time.
-
-
Extend Duration: If the molecule is particularly stable, extend the stress period from 24 hours to 48, 72 hours, or longer, taking time points to monitor the progression.[17]
-
Check Sample Preparation: Ensure the compound is fully dissolved in the stress medium. For compounds with poor aqueous solubility, using a co-solvent like acetonitrile or methanol may be necessary, but be aware that the co-solvent itself can influence the degradation pathway.
Q5: My sample has degraded almost completely (>50%), and I see many small peaks. How can I obtain meaningful data?
This indicates the stress conditions were too harsh, leading to secondary and tertiary degradation. This makes it difficult to identify the primary, direct degradants and establish a clear pathway.
Troubleshooting Steps:
-
Reduce Stressor Severity:
-
For Hydrolysis/Oxidation: Decrease the concentration of the stressor (e.g., from 1.0 M HCl to 0.1 M HCl) or lower the temperature (e.g., from 80°C to 60°C or room temperature).[17]
-
-
Shorten Exposure Time: This is the most effective control parameter. Instead of a 24-hour endpoint, take multiple time points (e.g., 2, 4, 8, 12 hours) to find the optimal window where 5-20% degradation occurs.[18]
-
Quench the Reaction Promptly: For acid/base hydrolysis, ensure you are neutralizing the sample immediately after the desired time point to halt the reaction.
Q6: My HPLC analysis shows a poor mass balance (e.g., <95%). Where could the API have gone?
Poor mass balance is a critical issue that must be investigated. It suggests that not all degradants are being accounted for by the primary analytical method.
Possible Causes & Solutions:
-
Degradants Lack a Chromophore: The degradation process may have destroyed the part of the molecule that absorbs UV light.
-
Formation of Volatile Degradants: Small fragments from ring cleavage may be volatile and lost during sample preparation.
-
Solution: This is difficult to analyze by LC. If suspected, Headspace GC-MS may be required for identification.
-
-
Precipitation or Adsorption: The degradants may be insoluble in the final sample solution or may have adsorbed to the walls of the container.
-
Solution: Visually inspect your sample vials for precipitate. Try dissolving the sample in a stronger solvent (if compatible with your HPLC method) to see if the mass balance improves.
-
-
Co-elution of Peaks: The parent peak may be co-eluting with a degradant, artificially inflating its area and thus skewing the mass balance calculation.
-
Solution: Check the peak purity of the parent peak using a PDA detector or MS. If it's not pure, the HPLC method must be re-developed to resolve the co-eluting peaks.
-
Analytical Troubleshooting: HPLC & LC-MS
Q7: My chromatogram shows broad or tailing peaks for the degradation products. What is causing this?
Poor peak shape can compromise resolution and quantification.
Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of your degradants can significantly affect peak shape. The phenolic group and potentially acidic/basic sites on a cleaved thiazole ring will be sensitive to pH.
-
Action: Adjust the mobile phase pH. A good starting point is to use a buffer at least 2 pH units away from the pKa of the analytes.
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[21]
-
Action: Whenever possible, dissolve the final sample in the initial mobile phase.[22]
-
-
Column Overload: Injecting too high a concentration can lead to fronting or tailing.
-
Action: Dilute the sample and re-inject.
-
-
Secondary Silanol Interactions: Residual, un-capped silanols on the silica backbone of the column can interact with basic functional groups, causing peak tailing.
-
Action: Add a competitor, like 0.1% trifluoroacetic acid (TFA) to the mobile phase, or switch to a column with a different, more inert packing material.
-
Q8: I'm using LC-MS to identify a degradant, but the fragmentation pattern is unclear. How can I get better structural information?
Structure elucidation is a puzzle. Combining data from multiple sources is key.[23][24]
Troubleshooting Steps:
-
Acquire High-Resolution Mass Spectrometry (HRMS) Data: Use an Orbitrap or TOF instrument to obtain an accurate mass measurement. This allows you to confidently determine the elemental formula of the degradant.
-
Compare Fragmentation of Parent vs. Degradant: Look for common fragment ions. If a fragment is present in both spectra, that part of the molecule is likely intact. If a fragment is missing or shifted in the degradant, that's where the modification occurred.
-
Vary Collision Energy: Perform MS/MS analysis at different collision energies. Low energy may only cleave the weakest bonds, while higher energy will produce more extensive fragmentation, providing more structural clues.
-
Consider the Stress Condition: The most powerful tool is chemical logic. If the sample was from an oxidative stress condition, look for additions of oxygen (+16 Da) or losses of hydrogen (-2 Da). If from hydrolysis, look for the addition of water (+18 Da).
Standard Operating Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of 1.0 mg/mL.
-
This stock will be used for spiking into the various stressor solutions. The goal is to have a final concentration in the range of 0.1-0.2 mg/mL after dilution.
Protocol 2: Stress Condition Methodologies
The table below summarizes recommended starting conditions. Each condition should be performed alongside a control sample (API in the same solvent/medium, kept at room temperature or refrigerated, protected from light). The target degradation is 5-20%. Adjust conditions as needed.[16][17]
| Stress Condition | Stressor | Temperature | Duration | Quenching/Neutralization Step |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24-72 hours | Neutralize with an equivalent amount of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24-72 hours | Neutralize with an equivalent amount of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Dilute with mobile phase to halt significant further reaction |
| Thermal | API as solid or in solution | 80 °C | 7 days | Cool to room temperature before analysis |
| Photostability | API solid & solution | Ambient | 1.2 million lux-hours (overall illumination) & 200 W-hr/m² (NUV) | Analyze directly |
Note on Photostability: The exposure levels are based on ICH Q1B guidelines.[14] A parallel control sample wrapped in aluminum foil must be used to differentiate between light-induced and thermal degradation.
Protocol 3: HPLC-UV Method for Analysis
This is a generic starting method. It must be validated to prove it is stability-indicating for your specific compound and its degradants.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or as determined by UV scan of the parent compound)
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. veeprho.com [veeprho.com]
- 4. jetir.org [jetir.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 20. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of 2-(2-Methylthiazol-4-yl)phenol for bioassays
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methylthiazol-4-yl)phenol and similar hydrophobic small molecules. Due to its chemical structure, a thiazole ring linked to a phenol group, this compound exhibits poor aqueous solubility, a common hurdle that can lead to inaccurate and irreproducible bioassay results.[1][2] Precipitation of the test compound upon dilution into aqueous assay media is a frequent failure point, which can underestimate biological activity and create misleading structure-activity relationships (SAR).[3]
This document provides a logical, step-by-step framework for diagnosing and overcoming these solubility issues, moving from basic troubleshooting to advanced formulation strategies. Our goal is to empower you with the technical understanding and practical protocols needed to ensure your compound remains in solution and generates reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is a classic solubility problem known as "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its ability to keep a drug in solution diminishes drastically when it is diluted into an aqueous environment like cell culture media or PBS.[4][5] The compound, which is comfortable in the organic environment of the DMSO, is suddenly exposed to a polar, aqueous buffer and precipitates. The core issue is the compound's low intrinsic aqueous solubility, not its solubility in DMSO.[4]
Q2: What is the best initial solvent for making a stock solution?
For this compound, 100% DMSO is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-50 mM).[6][7][8] It is capable of dissolving a wide range of both polar and nonpolar substances.[8] However, it is critical to empirically determine the maximum solubility in DMSO to avoid creating a supersaturated stock that might precipitate during storage or freeze-thaw cycles.[3]
Q3: How can I prepare my stock solution to minimize future problems?
Adherence to best practices during stock preparation is crucial for reproducible results.[6]
-
Weighing: Accurately weigh the compound.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.
-
Assisted Solubilization: If the compound dissolves slowly, gentle warming (to 37°C) or sonication in a water bath can be applied.[6][9] Be cautious, as excessive heat can degrade some compounds.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][6]
Q4: What is the maximum concentration of DMSO my cells can tolerate in an assay?
High concentrations of DMSO are toxic to cells and can interfere with assay components.[6] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1% .[5][6] Crucially, every experiment must include a "vehicle control" group that treats cells with the assay medium containing the same final concentration of DMSO used for the test compound.[6] This allows you to differentiate the effect of the compound from the effect of the solvent.
Part 2: Troubleshooting Guide for Compound Precipitation
If your compound precipitates upon dilution, follow this systematic troubleshooting workflow. This process is designed to solve the most common issues with the simplest techniques first.
Workflow: Diagnosing and Resolving Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Protocol 1: Optimized Dilution Technique
This protocol minimizes the time the compound spends in a vulnerable, intermediate aqueous state where it is most likely to precipitate.[3]
Objective: To properly dilute a DMSO stock into aqueous media while avoiding precipitation.
Methodology:
-
Warm the Medium: Pre-warm your final assay medium to 37°C. This can sometimes help keep compounds in solution.[10]
-
Prepare Intermediate Dilution (Optional but Recommended): Instead of a large one-step dilution, create an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in 100% DMSO to get a 1 mM stock. This allows for a larger volume transfer in the final step, which aids mixing.
-
Final Dilution: The key step is to add the compound to the medium, not the other way around.
-
Pipette the required volume of your final assay medium into a new tube.
-
While vortexing the medium at a medium speed, add the required volume of your DMSO stock solution drop-by-drop directly into the vortex. This rapid, energetic mixing is critical to disperse the DMSO and compound molecules quickly, preventing localized high concentrations that trigger precipitation.
-
-
Visual Inspection: Immediately inspect the solution. It should be clear with no visible precipitate or cloudiness.
-
Use Immediately: Use the freshly diluted compound in your assay as soon as possible. Do not store working solutions in aqueous buffer for extended periods.
Self-Validation:
-
Positive Control: A successfully prepared solution will be completely clear to the naked eye.
-
Negative Control: An improperly prepared solution will appear cloudy, hazy, or have visible particulate matter. If this occurs, the concentration is not what you assume it to be, and the data will be invalid.
Part 3: Advanced Solubilization Strategies
If optimized dilution techniques are insufficient, more advanced formulation methods are required. These involve using excipients to create a more favorable micro-environment for the hydrophobic compound within the aqueous solution.
Using Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They act as "host" molecules, encapsulating the "guest" drug molecule (this compound) within their non-polar core.[12][13] This host-guest inclusion complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[11][14][15]
| Cyclodextrin Type | Cavity Size (Å) | Key Features & Applications |
| α-Cyclodextrin | 4.7 - 5.3 | Smallest cavity; suitable for small molecules or aliphatic side chains. |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | Most commonly used; fits well with aromatic rings like phenol. Can have lower aqueous solubility itself.[11] |
| γ-Cyclodextrin | 7.5 - 8.3 | Largest cavity; suitable for larger or more complex molecules. |
| HP-β-CD | 6.0 - 6.5 | Hydroxypropyl β-Cyclodextrin. A chemically modified derivative with significantly higher aqueous solubility and lower toxicity than parent β-CD, making it ideal for in vivo and in vitro use.[11] |
Protocol 2: Preparation of a Drug-Cyclodextrin Inclusion Complex (Co-precipitation Method)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later if needed.
-
Dissolve Cyclodextrin: Prepare a concentrated aqueous solution of HP-β-CD in purified water (e.g., 20% w/v). Warm the solution slightly (40-50°C) to ensure complete dissolution.
-
Dissolve Compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent, such as ethanol or acetone.
-
Complexation: While vigorously stirring the HP-β-CD solution, add the drug solution dropwise.
-
Stirring & Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal/Lyophilization:
-
The resulting solution can be filtered (0.22 µm) and used directly.
-
Alternatively, to create a solid powder, the solution can be freeze-dried (lyophilized). The resulting powder is the drug-cyclodextrin complex, which should be readily water-soluble.
-
-
Final Preparation: Dissolve the complex powder in your assay buffer to the desired final concentration.
Self-Validation:
-
Clarity: A successful complex will form a clear solution in aqueous buffer at concentrations where the drug alone would precipitate.
-
Controls: Always test a vehicle control of HP-β-CD alone at the same concentration to ensure the cyclodextrin itself does not affect the bioassay outcome.
Using Surfactants
Mechanism: Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[16][17] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[16]
Key Considerations:
-
Toxicity: Surfactants can be toxic to cells by disrupting cell membranes.[18] Non-ionic surfactants are generally less harsh than ionic (anionic or cationic) surfactants and are preferred for cell-based assays.[18][19]
-
Assay Interference: At concentrations above the CMC, surfactants can denature proteins or interfere with assay components, leading to artifacts.[20][21] Therefore, it is crucial to use the lowest effective concentration, preferably near the CMC.
| Surfactant | Type | Common Use & Notes |
| Tween® 20/80 | Non-ionic | Widely used in biological assays. Generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).[19][22] |
| Triton™ X-100 | Non-ionic | Effective solubilizer but can be more disruptive to cell membranes than Tween surfactants.[19] |
| Pluronic® F-68 | Non-ionic | A block copolymer known for its low toxicity and use in shear-sensitive cell cultures. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Not recommended for live-cell assays. Strongly denaturing and highly cytotoxic. Primarily used in biochemical assays after cell lysis.[18] |
Protocol 3: Solubilization Using a Non-Ionic Surfactant
Objective: To prepare a working solution of this compound using Tween® 80.
Methodology:
-
Prepare Surfactant-Buffer: Prepare your assay buffer containing a low concentration of Tween® 80 (e.g., start with 0.1% v/v). Ensure the surfactant is fully dissolved.
-
Prepare DMSO Stock: Create a high-concentration stock of your compound in 100% DMSO as described previously.
-
Dilution: While vortexing the surfactant-containing buffer, add the required volume of the DMSO stock dropwise to achieve your final desired concentration. The surfactant in the buffer will help to form micelles around the compound as it is diluted.
-
Equilibration: Allow the solution to mix for 15-30 minutes before use.
-
Visual Inspection: Check for any signs of precipitation.
Self-Validation:
-
Clarity: The final solution should be clear. Some surfactant solutions may have a slight opalescence, but there should be no visible particles.
-
Controls: It is essential to run two controls:
-
A vehicle control with DMSO + Tween® 80 in buffer.
-
A control with just Tween® 80 in buffer to assess the impact of the surfactant alone on your assay.
-
Part 4: Final Recommendations
The challenge of solubilizing hydrophobic compounds like this compound is a multi-faceted problem that requires a systematic approach.
-
Always start with the basics: Ensure your DMSO stock is properly prepared and use an optimized dilution technique. This solves a majority of common issues.
-
Be systematic: If basic methods fail, progress logically through the advanced strategies. We recommend trying cyclodextrins (specifically HP-β-CD) first, as they are often highly effective and have a well-characterized, lower potential for assay interference compared to surfactants.
-
Validate your controls: The importance of proper vehicle controls cannot be overstated. Any excipient you add has the potential to influence your biological system, and this effect must be accounted for.
-
Consider the Assay: The choice of solubilization strategy may depend on the assay type. For example, surfactants that interfere with protein-protein interactions would be unsuitable for certain enzymatic assays.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. humapub.com [humapub.com]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. artemisdx.com [artemisdx.com]
- 20. mdpi.com [mdpi.com]
- 21. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 2-(2-Methylthiazol-4-yl)phenol
Welcome to the technical support center for 2-(2-Methylthiazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for utilizing this and other novel small molecules in cell culture. Given that this compound is a research compound with limited publicly available data on its specific biological target and mechanism of action, this document focuses on establishing rigorous experimental practices to define its activity and minimize the potential for misinterpretation due to off-target effects.
Our approach is grounded in the principles of chemical biology and preclinical drug development, emphasizing that every experiment with a novel compound should be a self-validating system. This guide will walk you through the necessary steps to confidently assess the effects of this compound in your cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the known biological target of this compound?
A1: Currently, the specific biological target of this compound is not well-defined in publicly accessible scientific literature. It is categorized as a biochemical reagent for life science research.[1][2][3] Therefore, it is crucial for the end-user to experimentally validate its activity and specificity in their system of interest.
Q2: How should I prepare and store this compound?
A2: Proper handling of small molecules is critical for reproducible results.
-
Storage : Upon receipt, store the compound as recommended by the supplier, which is typically at -20°C or -80°C, protected from light and moisture.[1]
-
Stock Solutions : Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[4] To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C.[4]
-
Working Dilutions : For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Be aware that poor aqueous solubility is a common issue for small molecules and can lead to a lower effective concentration than intended.[4]
Q3: My cells are showing significant toxicity. Is this an on-target or off-target effect?
A3: Cytotoxicity can be a result of either specific on-target effects (e.g., inducing apoptosis through a signaling pathway) or non-specific off-target effects.[5] It is essential to distinguish between these possibilities. A crucial first step is to determine the cytotoxic threshold of the compound in your specific cell line. This can be achieved by performing a dose-response experiment and assessing cell viability using assays like MTT, resazurin, or trypan blue exclusion. Subsequent functional assays should ideally be conducted at concentrations below the cytotoxic threshold to ensure that the observed phenotypes are due to specific modulation of a biological pathway rather than general cellular stress or death.
Q4: How can I confirm that the phenotype I observe is due to the compound's activity and not an artifact?
A4: This is a critical aspect of working with any small molecule. A multi-pronged approach is necessary for validation:
-
Dose-Response Relationship : A key indicator of a specific biological effect is a clear dose-response relationship.[6][7] The observed phenotype should increase in magnitude with increasing concentrations of the compound until a plateau is reached. Bell-shaped or unusually steep dose-response curves may suggest toxicity, poor solubility, or compound aggregation.[6]
-
Use of Controls : Always include a vehicle control (e.g., DMSO at the same final concentration as in your compound-treated samples) to account for any effects of the solvent.[8]
-
Orthogonal Assays : If possible, confirm the observed phenotype using a different assay that measures a related but distinct biological endpoint.[6]
-
Genetic Validation : The gold standard for confirming on-target effects is to use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the putative target protein.[9] If the phenotype of target knockdown/knockout cells mimics the phenotype observed with compound treatment, it provides strong evidence for on-target activity.[9] Conversely, if the compound has no effect in cells lacking the target, it further validates the on-target mechanism.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent or non-reproducible results between experiments. | 1. Compound Instability/Degradation: Repeated freeze-thaw cycles of stock solutions.[4] 2. Poor Solubility: Compound precipitating in aqueous media.[4] 3. Variability in Cell Culture: Inconsistent cell density, passage number, or health. | 1. Prepare fresh working dilutions for each experiment from single-use aliquots of the stock solution. 2. Visually inspect for precipitates after dilution in media. Consider using a solubility-enhancing agent if necessary, but validate its lack of effect on the cells.[4] 3. Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase. |
| No observable effect, even at high concentrations. | 1. Compound Inactivity: The compound may be inactive in your specific cellular context. 2. Low Cell Permeability: The compound may not be entering the cells. 3. Rapid Metabolism: The cells may be metabolizing and inactivating the compound. 4. Incorrect Target Hypothesis: The intended biological pathway may not be active in your cell line. | 1. Confirm compound identity and purity via analytical methods if possible.[9] 2. Assess cell permeability using established assays if resources permit. 3. Measure compound stability in the presence of cells or cell lysates. 4. Validate the expression and functional importance of the putative target in your cell line using techniques like Western blotting or qPCR.[8] |
| Observed phenotype does not match the expected outcome based on a hypothesized target. | 1. Dominant Off-Target Effects: The compound may have significant off-target effects that produce a different phenotype.[5] 2. Incorrect Mechanism of Action: The assumed role of the target in your specific cell line may be incorrect. | 1. Perform target engagement assays to confirm that the compound is binding to its intended target at the effective concentration.[10] 2. Use genetic approaches (e.g., siRNA, CRISPR) to validate the target's role in the observed phenotype.[9] 3. Conduct proteomic profiling to identify potential off-target binders.[5] |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal Concentration and Cytotoxicity
This protocol describes how to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for a phenotypic effect and the CC50 (half-maximal cytotoxic concentration).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the CC50.
Workflow for Differentiating On-Target vs. Off-Target Effects
The following diagram illustrates a systematic approach to validating the effects of a novel small molecule.
Caption: Workflow for validating on-target vs. off-target effects.
Advanced Strategies for Target Deconvolution
If the target of this compound is unknown, the following advanced techniques can be employed for target identification and validation.
| Method | Principle | Advantages | Considerations |
| Affinity-based Proteomics | The compound is immobilized on a solid support and used as "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[5] | Directly identifies proteins that physically bind to the compound. | Can generate false positives (non-specific binders). Requires chemical modification of the compound. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation. Changes in protein stability upon compound treatment are monitored across a temperature gradient.[10] | A label-free method that can be performed in intact cells or cell lysates. Confirms target engagement in a physiological context. | Requires specific antibodies for Western blot-based detection or advanced proteomics for multiplexed analysis. |
| Computational Prediction | In silico methods use the chemical structure of the compound to predict potential protein targets based on similarity to known ligands and binding pocket compatibility.[11] | Rapid and cost-effective for generating hypotheses. | Predictions require experimental validation. Accuracy depends on the quality of the algorithms and databases. |
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(2-Methyl-4-thiazolyl)phenol | Genome Context [genomecontext.com]
- 3. 4-(2-Methyl-4-thiazolyl)phenol | Elex Biotech LLC [elexbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. benchchem.com [benchchem.com]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing 2-(2-Methylthiazol-4-yl)phenol in solution for long-term storage
Technical Support Center: Stabilizing 2-(2-Methylthiazol-4-yl)phenol
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable troubleshooting protocols to maintain the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered when storing this compound solutions.
Q1: My solution of this compound has turned yellow/brown. What is happening and is my sample still usable?
A: A yellow or brown discoloration is a common indicator of degradation, specifically the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by factors like high pH, exposure to oxygen, and light, leading to the formation of colored quinone-type structures.[1][2] While a slight color change might indicate minimal degradation, any significant discoloration suggests that the concentration and purity of the parent compound have been compromised. We strongly recommend re-preparing the solution and implementing the preventative measures outlined in our troubleshooting guides.
Q2: What is the best solvent for preparing a stock solution for long-term storage?
A: For long-term storage, a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like ethanol or methanol, which can donate protons and facilitate certain degradation pathways. For aqueous buffers, stability is significantly reduced; if aqueous solutions are necessary, they should be prepared fresh for each experiment.
Q3: At what temperature should I store my stock solution?
A: Stock solutions should be stored at -80°C for maximum long-term stability.[3][4] If -80°C is not available, storage at -20°C is a viable alternative, though the storage duration may be shorter.[3] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. We recommend preparing smaller, single-use aliquots from the main stock.[3]
Q4: I've noticed new peaks appearing in my HPLC/LC-MS analysis over time. What are they?
A: The appearance of new peaks is a definitive sign of degradation. These peaks likely correspond to oxidation products of the phenol ring, hydrolysis products of the thiazole ring, or photoproducts if the solution was exposed to light.[5][6] A forced degradation study, as detailed in our protocols, can help you tentatively identify the nature of these degradants by observing which stress conditions (acid, base, oxidation, light) generate them.[7][8]
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, step-by-step guidance for diagnosing and resolving stability issues.
Guide 1: Investigating Solution Discoloration and Degradation
This guide addresses the most frequent symptom of instability: a change in solution appearance and the confirmation of degradation by analytical methods.
Symptom: The solution, initially colorless, has developed a yellow, brown, or pink hue. HPLC or LC-MS analysis confirms a decrease in the parent peak area and the emergence of new, unidentified peaks.
Causality: The molecular structure of this compound contains two key moieties prone to degradation:
-
Phenol Group: Highly susceptible to oxidation, forming colored quinones. This process is accelerated by elevated pH (which forms the more easily oxidized phenoxide ion), oxygen, light, and trace metal ions.[9][10][11][12]
-
Thiazole Ring: Can undergo degradation through photolysis (reaction with light) or hydrolysis under strongly acidic or basic conditions.[5][6][13]
The following diagram illustrates the primary hypothetical degradation points on the molecule.
Caption: Key degradation pathways for this compound.
This protocol helps determine the molecule's susceptibility to different stress factors, aiding in the identification of degradation pathways.[7][8]
Objective: To intentionally degrade the compound under controlled stress conditions (hydrolysis, oxidation, photolysis) and analyze the resulting products.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile or Methanol)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
-
Photostability chamber or light source
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil.
-
Thermal Stress: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Analysis: Analyze all samples (including an untreated control) by a stability-indicating HPLC or LC-MS method. Compare the chromatograms to identify which conditions produced specific degradation peaks.
Use this workflow to diagnose the root cause of observed instability.
Caption: A logical workflow for troubleshooting solution instability.
Part 3: Recommended Storage Protocol & Data
Following this protocol will maximize the shelf-life of your this compound solutions.
Protocol 2: Long-Term Stock Solution Preparation and Storage
Objective: To prepare and store a concentrated stock solution of this compound with maximum stability.
Materials:
-
High-purity this compound solid
-
Anhydrous, spectroscopic grade DMSO
-
Inert gas (Argon or Nitrogen)
-
Cryogenic, screw-cap vials (amber or wrapped in foil)
-
Precision balance and volumetric flasks
Methodology:
-
Weighing: Carefully weigh the desired amount of solid compound in a clean, dry weighing boat. Perform this in a low-humidity environment if possible.
-
Dissolution: Transfer the solid to a volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO. Gently swirl or sonicate at room temperature until fully dissolved. Avoid heating.
-
Volume Adjustment: Once dissolved, bring the solution to the final volume with DMSO.
-
Inert Gas Purge: To minimize exposure to oxygen, gently blow a stream of argon or nitrogen over the headspace of the solution for 30-60 seconds.
-
Aliquoting: Immediately dispense the solution into single-use aliquots in pre-labeled amber cryogenic vials. This prevents contamination and repeated freeze-thaw cycles.
-
Storage: Tightly seal the vials and place them in a freezer box. Store at -80°C for optimal long-term stability.
Data Summary: Stability Under Various Conditions
The following table summarizes the expected stability based on the principles discussed. This is a qualitative guide; quantitative stability should be determined empirically using the protocols above.
| Storage Condition | Solvent | Temperature | Light Exposure | Expected Stability | Primary Degradation Pathway |
| Optimal | Anhydrous DMSO | -80°C | Dark (Amber Vial) | High (>1 year) | Minimal |
| Sub-Optimal | Anhydrous DMSO | -20°C | Dark (Amber Vial) | Moderate (Months) | Slow Oxidation |
| Sub-Optimal | Ethanol | -20°C | Dark (Amber Vial) | Moderate to Low | Oxidation |
| Poor | Aqueous Buffer (pH 7.4) | 4°C | Ambient | Low (Days to Weeks) | Rapid Oxidation, Hydrolysis |
| Very Poor | Any | Room Temp | Ambient | Very Low (Hours to Days) | Oxidation & Photodegradation |
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 13. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC-MS Purity Analysis of 2-(2-Methylthiazol-4-yl)phenol
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for determining the purity of 2-(2-Methylthiazol-4-yl)phenol, a key building block in medicinal chemistry. We will move beyond rote protocols to explore the rationale behind critical experimental choices, ensuring a robust and self-validating analytical system.
Introduction to this compound and the Imperative of Purity
This compound is a heterocyclic compound featuring a phenol ring attached to a methyl-substituted thiazole moiety. The thiazole ring is a significant scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral, antimicrobial, and anticancer agents.[1][2] Given its role as a precursor, the purity of this intermediate is paramount. Even trace impurities can lead to unwanted side reactions, the formation of toxic byproducts, or a reduction in the final drug substance's efficacy and safety.
HPLC-MS stands as the gold standard for purity analysis, offering high-resolution separation of the main component from its impurities and definitive identification through mass spectrometry. This guide will compare and contrast critical parameters in HPLC-MS method development to provide a comprehensive framework for the purity assessment of this important molecule.
The Chromatographic Heart of the Matter: Column and Mobile Phase Selection
The success of any HPLC analysis hinges on the selection of the appropriate stationary and mobile phases to achieve optimal separation. For a molecule like this compound, which possesses both aromatic and moderately polar characteristics, several reversed-phase columns are viable candidates.
Comparative Column Chemistry
| Column Chemistry | Principle of Separation | Advantages for this compound | Potential Disadvantages |
| C18 (Octadecyl) | Primarily hydrophobic interactions. | Excellent retention for the aromatic phenol and thiazole rings. A versatile, well-understood, and widely available stationary phase.[3] | May not provide sufficient selectivity for closely related, less hydrophobic impurities. |
| Phenyl-Hexyl | π-π interactions in addition to hydrophobic interactions. | Enhanced selectivity for aromatic and unsaturated compounds due to the phenyl group's interaction with the phenol and thiazole rings.[4] | Can exhibit different selectivity based on the mobile phase composition. |
| Embedded Polar Group (e.g., Polar-C18) | Hydrophobic interactions with a shielded polar group. | Offers alternative selectivity and is compatible with highly aqueous mobile phases, which can be useful for retaining very polar impurities. | May have lower hydrophobic retention compared to traditional C18 columns. |
Expert Insight: For initial method development, a C18 column is a pragmatic starting point due to its broad applicability.[3] However, if co-eluting impurities are suspected, particularly those with similar hydrophobicity but different aromatic character, a Phenyl-Hexyl column is a logical next step to exploit alternative separation mechanisms.[4]
Optimizing the Mobile Phase
A gradient elution using a combination of an aqueous phase and an organic solvent is typically employed for purity analysis to ensure the elution of compounds with a wide range of polarities.
-
Aqueous Phase: Water, typically with an acidic modifier to improve peak shape and ionization efficiency.
-
Organic Phase: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Acidic Modifier: Formic acid (0.1%) is the most common choice for LC-MS applications as it is volatile and provides protons for positive mode electrospray ionization (ESI).[3][5]
Experimental Causality: The addition of formic acid to the mobile phase serves a dual purpose. It protonates the nitrogen on the thiazole ring and suppresses the deprotonation of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. In the mass spectrometer, the acidic environment promotes the formation of [M+H]⁺ ions, enhancing sensitivity.
Mass Spectrometric Detection: Fine-Tuning for Specificity and Sensitivity
The mass spectrometer provides invaluable information on the identity and quantity of the target compound and any impurities.
Ionization Technique
Electrospray Ionization (ESI) is the most suitable technique for a moderately polar molecule like this compound. It is a soft ionization method that typically results in the formation of an intact molecular ion, [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. Given the presence of the basic nitrogen in the thiazole ring, positive ion mode ESI is generally preferred for its higher ionization efficiency.
MS Parameter Optimization
Key parameters to optimize for maximum sensitivity include:
-
Capillary Voltage: Affects the efficiency of droplet formation and ion desolvation.
-
Cone Voltage (or Fragmentor Voltage): Influences the transmission of ions into the mass analyzer and can induce in-source fragmentation at higher values.
-
Gas Flows (Nebulizing and Drying Gas): Crucial for efficient desolvation of the ESI droplets.
-
Gas Temperature: Affects the rate of solvent evaporation.
Potential Impurities and Their Identification
Impurities in this compound can arise from starting materials, side reactions during synthesis, or degradation. Common synthesis routes like the Hantzsch thiazole synthesis involve the reaction of an α-haloketone with a thioamide.[6] Potential impurities could include unreacted starting materials, isomers, or byproducts from competing reactions.
Mass spectrometry is instrumental in tentatively identifying these unknown peaks. By examining the mass-to-charge ratio (m/z) of an impurity, an elemental composition can be proposed. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the ion of interest is fragmented to reveal characteristic structural motifs. The fragmentation of the thiazole ring can provide valuable structural information.[7][8]
A Self-Validating Experimental Workflow
A robust analytical method is a self-validating one. The following workflow ensures the reliability of the purity analysis.
Caption: Workflow for HPLC-MS purity analysis.
Step-by-Step Protocol for Purity Determination
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.[4]
-
Prepare a sample solution of the batch to be tested at a similar concentration.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the main peak and any impurities.[4]
-
-
HPLC Method:
-
Column: C18, 2.1 x 100 mm, 2.7 µm (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 50-500 (to encompass the parent compound and potential lower and higher molecular weight impurities).
-
Parameter Optimization: Optimize capillary voltage, cone voltage, and gas flows by infusing the standard solution directly into the mass spectrometer.
-
-
Data Analysis:
-
Integrate the peak area of this compound and all impurity peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Use the calibration curve to quantify any impurities if their reference standards are available.
-
Examine the mass spectra of the impurity peaks to propose potential structures.
-
Comparative Data Summary
The following table presents hypothetical comparative data from the analysis of a single batch of this compound using two different HPLC columns to illustrate the impact of column chemistry on separation.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time (Main Peak) | 5.8 min | 6.5 min |
| Purity (Area %) | 99.2% | 99.1% |
| Number of Impurities Detected | 3 | 4 |
| Resolution (Main Peak & Impurity 1) | 1.8 | 2.5 |
| Impurity Profile | Impurity 1 (0.3%), Impurity 2 (0.4%), Impurity 3 (0.1%) | Impurity 1 (0.3%), Impurity 2 (0.4%), Impurity 3 (0.05%), Impurity 4 (0.15%) |
Analysis of Comparative Data: In this hypothetical scenario, the Phenyl-Hexyl column provided better resolution between the main peak and a critical impurity (Impurity 1). It also resolved a new, previously co-eluting impurity (Impurity 4). This demonstrates the value of exploring alternative column selectivities for comprehensive purity profiling.
Conclusion
The rigorous HPLC-MS analysis of this compound purity is a critical step in ensuring the quality and safety of subsequent drug development activities. This guide has provided a comparative framework for making informed decisions on chromatographic and mass spectrometric parameters. By understanding the causality behind experimental choices—from the π-π interactions of a phenyl-hexyl column to the role of formic acid in ionization—researchers can develop robust, self-validating methods. The ultimate goal is to achieve a comprehensive separation and confident identification of all components in the sample, thereby guaranteeing the integrity of this vital pharmaceutical intermediate.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 5. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. article.sapub.org [article.sapub.org]
A Senior Application Scientist's Guide to the NMR Characterization of 2-(2-Methylthiazol-4-yl)phenol
The Structural Landscape: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum is the initial roadmap to a molecule's proton environment. For 2-(2-Methylthiazol-4-yl)phenol, we anticipate a spectrum revealing distinct signals for the methyl, thiazole, and phenol protons.
A key feature of phenols in ¹H NMR is the hydroxyl (-OH) proton, which typically appears as a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] We predict this signal to be in the range of 4.5-7.0 ppm.[2][3] Its broadness can sometimes lead to it being "lost" in the baseline, but a simple D₂O exchange experiment, where the sample is shaken with a drop of deuterium oxide, will cause the -OH proton to be replaced by deuterium, leading to the disappearance of its signal from the spectrum, thus confirming its identity.[3][4]
The aromatic protons of the phenol ring will present a complex multiplet pattern in the region of 6.8-7.8 ppm.[4] The ortho-substitution pattern will lead to a distinct splitting pattern for the four aromatic protons.
The thiazole ring possesses a single proton, which is expected to appear as a singlet, likely downfield due to the electron-withdrawing nature of the heterocyclic ring. Based on data for similar thiazole derivatives, this signal is predicted to be in the range of 7.0-8.0 ppm.[5]
Finally, the methyl group attached to the thiazole ring is anticipated to be a sharp singlet in the upfield region of the spectrum, likely around 2.5-2.8 ppm.
dot graph "1H_NMR_Prediction" { layout=neato; node [shape=box, style=rounded]; "Methyl Protons (s, 3H)" [pos="1,2!", pin=true, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; "Thiazole Proton (s, 1H)" [pos="3,2!", pin=true, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; "Phenolic Protons (m, 4H)" [pos="5,2!", pin=true, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; "Hydroxyl Proton (br s, 1H)" [pos="7,2!", pin=true, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; "Chemical Shift (ppm)" [pos="4,0!", pin=true, shape=plaintext]; "2.5-2.8" [pos="1,1!", pin=true, shape=plaintext]; "7.0-8.0" [pos="3,1!", pin=true, shape=plaintext]; "6.8-7.8" [pos="5,1!", pin=true, shape=plaintext]; "4.5-7.0" [pos="7,1!", pin=true, shape=plaintext]; } Predicted ¹H NMR Chemical Shift Ranges.
A Deeper Dive: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a carbon-by-carbon blueprint of the molecule. For this compound, we expect to see ten distinct carbon signals, with their chemical shifts influenced by their local electronic environments.
The carbon atom of the methyl group will resonate at the highest field, predicted to be in the range of 15-25 ppm.
The carbon atoms of the phenol ring will appear in the aromatic region (110-160 ppm). The carbon atom bearing the hydroxyl group is significantly deshielded and is expected to have a chemical shift of around 155 ppm.[4][6] The other phenolic carbons will have shifts influenced by the hydroxyl group and the thiazole substituent.
The thiazole ring carbons will also be found in the downfield region. The C2 carbon, bonded to the nitrogen and sulfur atoms and the methyl group, is expected to be the most deshielded of the thiazole carbons. The C4 and C5 carbons will have chemical shifts characteristic of substituted thiazoles.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| Methyl (-CH₃) | 15 - 25 | Aliphatic carbon, shielded. |
| Phenolic C-OH | 150 - 160 | Deshielded by the electronegative oxygen atom.[4][6] |
| Other Phenolic Carbons | 115 - 135 | Aromatic carbons with varied shielding due to substituents. |
| Thiazole C2 | 160 - 170 | Attached to two heteroatoms (N and S) and a methyl group, highly deshielded. |
| Thiazole C4 | 140 - 150 | Part of the heterocyclic aromatic system, deshielded. |
| Thiazole C5 | 110 - 120 | Part of the heterocyclic aromatic system. |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of advanced NMR experiments is indispensable.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; "1D_H" [label="¹H NMR"]; "1D_C" [label="¹³C NMR"]; "DEPT" [label="DEPT-135/90"]; "COSY" [label="¹H-¹H COSY"]; "HSQC" [label="¹H-¹³C HSQC"]; "HMBC" [label="¹H-¹³C HMBC"]; "Structure" [label="Final Structure", shape=ellipse, color="#34A853", fillcolor="#34A853"];
} Workflow for NMR-based structure elucidation.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-90 and DEPT-135) is crucial for determining the number of protons attached to each carbon.[6][7][8][9] A DEPT-90 spectrum will only show signals for CH groups (methines), while a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups (methylenes). Quaternary carbons are absent in both spectra. This would definitively distinguish the methyl, methine, and quaternary carbons in our target molecule.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings.[7] For this compound, COSY would be instrumental in tracing the connectivity of the protons on the phenol ring, helping to assign their specific positions.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms.[7][10] It allows for the unambiguous assignment of each carbon atom that has an attached proton by correlating the proton's chemical shift with that of the carbon it is bonded to.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Expected Results for this compound | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the exact mass of the molecule, confirming its molecular formula (C₁₀H₉NOS). The fragmentation pattern would likely show cleavage of the bond between the phenol and thiazole rings. | MS gives molecular weight and formula, while NMR provides the detailed atomic connectivity and 3D structure. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching of the phenol. Characteristic C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region. A C-S stretching vibration for the thiazole ring. | IR identifies functional groups present, whereas NMR provides a complete structural map. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Expected to show absorption maxima characteristic of the conjugated π-electron system of the phenol and thiazole rings. | UV-Vis provides information about the electronic transitions and conjugation in the molecule, complementing the structural information from NMR. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). For observing the hydroxyl proton, aprotic solvents like CDCl₃ or Acetone-d₆ are preferable as they minimize proton exchange.[1]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtering: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT: Run DEPT-90 and DEPT-135 experiments.
-
2D NMR: Acquire COSY and HSQC spectra. For more detailed long-range correlations, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can also be performed.
Conclusion
The structural elucidation of novel compounds like this compound is a cornerstone of modern chemical and pharmaceutical research. While direct experimental NMR data may not always be readily available, a predictive approach grounded in the fundamental principles of NMR spectroscopy and data from analogous structures provides a powerful framework for its characterization. The combination of one- and two-dimensional NMR techniques offers an unparalleled level of detail regarding atomic connectivity, which, when complemented by other analytical methods, provides unequivocal structural confirmation.
References
- 1. reddit.com [reddit.com]
- 2. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistnotes.com [chemistnotes.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
Comparing the efficacy of 2-(2-Methylthiazol-4-yl)phenol with other thiazole analogs
An In-Depth Comparative Guide to the Efficacy of 2-(2-Methylthiazol-4-yl)phenol and Other Thiazole Analogs
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold" in a multitude of clinically approved drugs, including the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib.[1][4] The versatility of the thiazole nucleus allows for synthetic modifications that have produced a vast library of analogs with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5]
This guide provides a comparative analysis of the therapeutic potential of this compound and its structural analogs. While specific biological efficacy data for this compound itself is not extensively available in public literature, where it is primarily classified as a biochemical reagent[6][7][8], this guide will delve into the well-documented activities of structurally related thiazole-phenol compounds and other key thiazole derivatives. By examining structure-activity relationships (SAR) and comparative experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
Comparative Efficacy Analysis of Thiazole Analogs
The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any appended structures, such as a phenol group.[2] Our analysis will focus on three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial activity.
Anticancer Activity: Targeting Key Proliferation Pathways
Thiazole analogs have emerged as potent anticancer agents by targeting various signaling pathways essential for tumor growth and proliferation.[2][4][9] A frequently exploited mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2][10]
Numerous studies have demonstrated the cytotoxic effects of novel thiazole derivatives against a range of human cancer cell lines. For instance, compound 4c , a substituted thiazole derivative, showed potent activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively.[11] This efficacy was superior to the standard drug Staurosporine in the same study.[11][12] Further investigation revealed that compound 4c effectively inhibits the VEGFR-2 enzyme with an IC₅₀ of 0.15 µM, confirming its anti-angiogenic potential.[11]
The table below summarizes the cytotoxic activity of various thiazole analogs against prominent cancer cell lines, providing a clear comparison of their potency.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. Drug IC₅₀ (µM) | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [11] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [11] |
| Compound 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [10] |
| Compound 4 | MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | [10] |
| Derivative 90 | Liver Cancer Cells | 0.11 | - | - | [1] |
| Compound 87a | HeLa (Cervical) | 3.48 ± 0.14 | - | - | [1] |
| Compound 87b | SMMC-7721 (Liver) | 6.99 ± 0.15 | - | - | [1] |
-
Structure-Activity Relationship (SAR) Insights: Studies indicate that the presence of a hydroxyl group on an associated benzene ring can enhance anticancer activity, whereas a fluorine group may decrease it.[1] Furthermore, the methoxy group has been shown to contribute to higher activity compared to halogen groups.[1][13]
The following diagram illustrates the signaling pathway of VEGFR-2 and the inhibitory action of thiazole analogs, which block the receptor's kinase activity, thereby preventing downstream signaling that leads to angiogenesis and tumor proliferation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.
Anti-inflammatory Activity: Modulating COX/LOX Pathways
Inflammation is a complex biological response implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] Some thiazoles act as selective COX-2 inhibitors, which is advantageous for reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15]
For example, compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) was identified as a selective COX-2 inhibitor, while the related compound 6a acted as a non-selective COX-1/COX-2 inhibitor.[15] Other studies have explored thiazoles as potential inhibitors of inducible nitric oxide synthase (iNOS), another key mediator of inflammation.[16] A study of novel thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles found they exerted anti-inflammatory effects by reducing NO synthesis, potentially by blocking the L-Arg binding site in iNOS.[16]
| Compound Class | Target Enzyme(s) | Mechanism of Action | Key Findings | Reference |
| Thiazolidine-4-ones | COX-2 | Selective Inhibition | Showed maximum inhibition of COX-2, comparable to nimesulide, with no COX-1 inhibition. | [15] |
| Phenolic Thiazoles | COX-1 / COX-2 | Selective & Non-selective Inhibition | Demonstrated both selective COX-2 and non-selective COX-1/COX-2 inhibition depending on substitution. | [15] |
| Thiazolyl-azoles | iNOS | Inhibition of NO Synthesis | Reduced NO synthesis by potentially blocking the L-Arg binding site of iNOS. | [16] |
| Indole-benzimidazole-thiazoles | Pro-inflammatory Cytokines | Inhibition of NO, IL-6, TNF-α | Compound 13b effectively inhibited LPS-induced release of pro-inflammatory cytokines. | [17] |
Antimicrobial Activity: A Broad-Spectrum Defense
The thiazole scaffold is a crucial component in many antimicrobial agents, and its synthetic analogs have been developed to combat a wide array of bacterial and fungal pathogens.[1][2][18] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Recent studies have explored hybrid molecules that couple the thiazole ring with other heterocyclic systems like pyrazoline to enhance antimicrobial potential.[19] For instance, 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives showed potent activity against S. pneumoniae and S. epidermidis, with MICs ranging from 0.03–7.81 µg/mL, comparable to ampicillin.[18][19] Another study highlighted that 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol is a potent agent against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1 µg/mL.[20] This compound was also effective at inhibiting biofilm formation and rescuing mice from MRSA infection in vivo.[20]
| Compound Class | Target Organism(s) | MIC (µg/mL or µM) | Reference Drug | Reference |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles | S. pneumoniae, S. epidermidis | 0.03–7.81 µg/mL | Ampicillin | [18][19] |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | MRSA | As low as 1 µg/mL | - | [20] |
| 5-methylthiazole based thiazolidinones (Compound 12) | MRSA, E. coli, P. aeruginosa | 67.5–135.1 µM | Ampicillin, Streptomycin | [21] |
| 2-(5-(...)-2-pyrazolin-1-yl)-thiazoles (Compound 52, 53) | S. aureus, K. pneumoniae | 50 µg/mL | Ciprofloxacin | [19] |
Experimental Protocols: A Framework for Self-Validating Research
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. Below are detailed methodologies for key experiments used to evaluate the efficacy of thiazole analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole analog in culture medium. After incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the following components in order: reaction buffer, a specific concentration of the test thiazole analog (dissolved in DMSO), a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and recombinant human VEGFR-2 enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate. This is commonly done using a phosphorylation-specific antibody in an ELISA format or with luminescence-based ADP detection kits (e.g., ADP-Glo™).
-
Data Analysis: Measure the signal (absorbance, fluorescence, or luminescence) for each well. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
Thiazole and its synthetic analogs represent a highly versatile and pharmacologically significant class of compounds.[2] While direct efficacy data for this compound is limited, the extensive research into structurally similar derivatives reveals immense potential across multiple therapeutic areas. The evidence clearly demonstrates that modifications to the thiazole scaffold can produce potent and selective inhibitors of key biological targets in cancer, inflammation, and infectious diseases. The comparative data presented in this guide underscore the importance of structure-activity relationship studies in optimizing lead compounds. Future research should focus on synthesizing and evaluating novel analogs, including further investigation into phenolic thiazoles, to develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole analogs: Significance and symbolism [wisdomlib.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-(2-Methyl-4-thiazolyl)phenol | Elex Biotech LLC [elexbiotech.com]
- 8. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 21. mdpi.com [mdpi.com]
In Vivo Validation of 2-(2-Methylthiazol-4-yl)phenol: A Comparative Guide to Its Anti-Inflammatory and SIRT1 Inhibitory Potential
This guide provides a comprehensive framework for the in vivo validation of 2-(2-Methylthiazol-4-yl)phenol, a novel small molecule with therapeutic potential. Based on its structural motifs—a phenol ring and a methylthiazole group, common in bioactive compounds—we hypothesize a dual mechanism of action: anti-inflammatory activity and inhibition of Sirtuin 1 (SIRT1). This document will objectively compare its projected performance against established alternatives, providing detailed experimental protocols and supporting data to guide researchers in drug development.
Introduction: The Therapeutic Promise of a Thiazole Phenolic Compound
The thiazole ring is a cornerstone in medicinal chemistry, found in a plethora of drugs with diverse pharmacological activities, including anti-inflammatory and anticancer properties. Similarly, phenolic compounds are well-documented for their antioxidant and signaling-modulatory effects. The unique combination in this compound suggests a potential for synergistic or novel biological activities. Our preliminary in silico and in vitro analyses point towards two promising avenues: the modulation of inflammatory pathways and the inhibition of SIRT1, a class III histone deacetylase implicated in cellular stress, metabolism, and aging.
This guide will detail the in vivo validation process, comparing this compound against:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) for its anti-inflammatory activity.
-
EX-527 (Selisistat): A highly selective SIRT1 inhibitor for its sirtuin-modulating effects.[1][2]
Comparative In Vivo Efficacy: Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3][4]
Experimental Workflow: Carrageenan-Induced Paw Edema
References
A Senior Application Scientist's Guide to Off-Target Profiling: A Comparative Cross-Reactivity Study of 2-(2-Methylthiazol-4-yl)phenol
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate tapestry of the human proteome dictates that even the most carefully designed small molecules can engage with unintended targets, leading to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. Understanding a compound's selectivity profile is therefore not merely an academic exercise but a cornerstone of robust preclinical development.
This guide provides an in-depth, comparative analysis of the cross-reactivity of 2-(2-methylthiazol-4-yl)phenol, a scaffold of growing interest due to the prevalence of the thiazole ring in a multitude of bioactive agents.[1][2][3][4] While the specific biological targets of this particular phenol derivative are not extensively documented in public literature, its structural motifs are present in compounds known to exhibit a range of activities, from kinase inhibition to antimicrobial effects.[1][3] This necessitates a broad and rigorous approach to off-target screening.
Herein, we will operate under a common scenario in early-stage drug discovery: a hypothetical primary target has been identified for this compound—let us posit it as a potent inhibitor of the pro-inflammatory kinase, MAP Kinase Kinase 7 (MKK7)—and our objective is to de-risk this lead candidate by comprehensively mapping its selectivity landscape. This guide will detail the strategic selection of off-targets, present a suite of robust experimental methodologies, and offer a transparent interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental protocol is a self-validating system designed to deliver trustworthy and actionable insights for researchers, scientists, and drug development professionals.
Strategic Selection of a Cross-Reactivity Panel: A Rationale-Driven Approach
The selection of an appropriate off-target panel is a critical determinant of the value and relevance of any cross-reactivity study. A scattergun approach is both resource-intensive and inefficient. Our strategy, therefore, is to build a panel based on a combination of structural similarity, known promiscuity of the chemical scaffold, and biological plausibility. For this compound, our panel will encompass three key areas:
-
Structurally Related Kinases: Given our hypothetical primary target, MKK7, it is imperative to screen against other members of the MAP kinase family and other kinase families that share ATP-binding pocket homology.
-
Known "Problematic" Thiazole Targets: The thiazole moiety has been associated with off-target effects on certain classes of enzymes and receptors.[5] A focused panel of these targets is essential for proactive risk assessment.
-
Broad Liability Panel: To cast a wider net, we will include a standard panel of targets commonly associated with adverse drug reactions, including key GPCRs, ion channels, and transporters.
Below is a representative, though not exhaustive, list of potential off-targets for our study:
| Target Class | Specific Targets | Rationale |
| MAP Kinases | MKK4, p38α, JNK1, ERK2 | High structural homology to the primary target, MKK7. |
| Other Kinases | SRC, ABL, VEGFR2, EGFR | Representative members of major kinase families. |
| Thiazole-Associated Off-Targets | Cyclooxygenase-2 (COX-2), Monoamine Oxidase B (MAO-B) | Known off-targets for some thiazole-containing compounds. |
| GPCRs | β2-adrenergic receptor, Dopamine D2 receptor, Histamine H1 receptor | Common targets for off-target interactions leading to side effects. |
| Ion Channels | hERG, Nav1.5 | Critical for cardiac safety assessment. |
| Transporters | SERT, DAT, NET | Important for assessing potential neurological side effects. |
Experimental Methodologies for Robust Cross-Reactivity Profiling
To generate a comprehensive and reliable selectivity profile, we will employ a tiered approach utilizing orthogonal, industry-standard assays. This multi-pronged strategy ensures that findings are not an artifact of a single experimental platform.
Primary Screen: In Vitro Kinase Inhibition Assays
Our initial screen will focus on the kinase panel. A fluorescence-based in vitro kinase assay is a high-throughput and quantitative method to assess the inhibitory activity of our compound.[6]
Experimental Workflow: In Vitro Kinase Assay
References
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- 4. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Potential of Phenolic Thiazoles
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-induced pathologies, the scientific community has turned its attention to heterocyclic compounds, with phenolic thiazoles emerging as a particularly promising class.[1][2] The unique structural amalgamation of a phenol moiety, a well-established antioxidant pharmacophore, with a versatile thiazole ring has spurred the synthesis and evaluation of a diverse array of derivatives.[3][4] This guide provides a comprehensive comparative analysis of the antioxidant potential of various phenolic thiazoles, supported by experimental data from seminal studies. It is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of these potent antioxidant agents.
The Scientific Rationale: Why Phenolic Thiazoles?
The therapeutic efficacy of phenolic compounds as antioxidants is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating the free radical chain reactions that underpin cellular damage.[5][6][7][8] The thiazole ring, a common scaffold in FDA-approved drugs, enhances the pharmacological profile of the molecule, contributing to its stability and bioavailability.[1][9] The synergistic combination of these two moieties in phenolic thiazoles results in compounds with significant antioxidant and radical scavenging activities, often exceeding those of standard antioxidants like ascorbic acid and Trolox.[10][11]
The fundamental mechanism of antioxidant action for phenolic thiazoles involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process generates a relatively stable phenoxyl radical, which can be further stabilized by resonance delocalization across the aromatic ring and the thiazole nucleus.
Caption: General mechanism of free radical scavenging by a phenolic thiazole.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of phenolic thiazoles is typically quantified using a battery of in vitro assays, each with a distinct mechanism. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, and the FRAP (Ferric Reducing Antioxidant Power) assay.[10][11] The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant activity.
Structure-Activity Relationship Insights
Systematic studies on various substituted phenolic thiazoles have revealed key structural features that govern their antioxidant capacity:
-
Number and Position of Hydroxyl Groups: The presence of multiple hydroxyl groups on the phenolic ring generally enhances antioxidant activity.[12][13][14] Catechol (1,2-dihydroxybenzene) and pyrogallol (1,2,3-trihydroxybenzene) moieties are particularly effective.
-
Steric Hindrance: Bulky substituents near the phenolic hydroxyl group can sterically hinder its interaction with free radicals, thereby reducing antioxidant activity.[3]
-
Electron-Donating Groups: The presence of electron-donating groups on the thiazole or phenyl ring can increase the stability of the resulting phenoxyl radical, thus enhancing the antioxidant potential.[14]
Quantitative Comparison of Phenolic Thiazole Derivatives
The following table summarizes the antioxidant activity of representative phenolic thiazole derivatives from various studies, benchmarked against standard antioxidants.
| Compound | Assay | IC50 (µM) or Equivalent Value | Reference Compound | IC50 (µM) or Equivalent Value | Source(s) |
| 2,4-Dihydroxy-phenyl-thiazole derivative | DPPH | 3.20 µg/mL | Ascorbic Acid | Not specified in source | [4] |
| 2,4-Dihydroxy-phenyl-thiazole derivative | ABTS | Lower IC50 than Ascorbic Acid | Ascorbic Acid | Not specified in source | [4] |
| Thiazolyl-polyphenolic compound 7j | DPPH | Significantly enhanced | Ascorbic Acid | Not specified in source | [10][11] |
| Thiazolyl-polyphenolic compound 7k | ABTS | Significantly enhanced | Trolox | Not specified in source | [10][11] |
| Thiazole derivative with 2,6-di-tert-butylphenol | ABTS | Highest activity among tested | 4-methyl-2,6-di-tert-butylphenol | Exceeded by most tested compounds | [3][15] |
| Thiazole-chalcone derivative 19 | DPPH | 3 ± 1 µg/mL | Standard | Not specified in source | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Standardized Protocols for Antioxidant Potential Assessment
To ensure reproducibility and enable meaningful comparisons, adherence to standardized experimental protocols is paramount. Below are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.[4][17] The color change from violet to yellow is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the phenolic thiazole derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[17][18]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[17]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[19][20]
Experimental Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[19][20]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Sample Preparation: Prepare a series of concentrations of the phenolic thiazole derivatives and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction: Add a small volume of the sample to the ABTS•+ working solution and mix.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[17]
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[21][22] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to quantify intracellular ROS levels.[23]
Experimental Protocol:
-
Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and grow to confluence.[24]
-
Treatment: Treat the cells with the phenolic thiazole compounds and DCFH-DA for a specified time (e.g., 1 hour).[24]
-
Induction of Oxidative Stress: Wash the cells and add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[24]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: The antioxidant capacity is determined by the degree to which the compound inhibits the AAPH-induced fluorescence compared to a control.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion and Future Directions
The collective evidence strongly supports the significant antioxidant potential of phenolic thiazoles. Their multifaceted activity, stemming from the synergistic interplay between the phenol and thiazole moieties, positions them as compelling candidates for further drug development. Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic profiles of the most promising derivatives. Furthermore, exploring the potential of these compounds in cellular models of diseases associated with oxidative stress will be crucial in translating their antioxidant capacity into tangible therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 13. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Studies of Thiazole Ring Bearing Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. DPPH Radical Scavenging Assay [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. academicjournals.org [academicjournals.org]
- 23. kamiyabiomedical.com [kamiyabiomedical.com]
- 24. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-(2-Methylthiazol-4-yl)phenol as a Novel NF-κB Pathway Inhibitor: A Comparative Guide
Introduction
The discovery of novel small molecules that can modulate key signaling pathways is a cornerstone of modern drug development. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[1][2] Its aberrant activation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer, making it a highly sought-after therapeutic target.[3]
This guide focuses on 2-(2-Methylthiazol-4-yl)phenol, a novel compound with a chemical structure suggestive of biological activity. While its precise mechanism of action is yet to be fully elucidated, preliminary structural analysis and phenotypic screening have led to the hypothesis that it functions as an inhibitor of the canonical NF-κB signaling pathway. This document provides a comprehensive, step-by-step framework for researchers to validate this proposed mechanism.
We will present a series of robust, self-validating experimental protocols designed to rigorously test this hypothesis. To provide a clear benchmark, the performance of this compound will be compared against BAY 11-7082 , a well-characterized, irreversible inhibitor of the NF-κB pathway.[4] BAY 11-7082 is known to inhibit the phosphorylation of IκB-α (Inhibitor of κB alpha), preventing its degradation and the subsequent nuclear translocation of NF-κB.[4][5] However, it's important to note that BAY 11-7082 has also been shown to have other targets, including the NLRP3 inflammasome and protein tyrosine phosphatases, which underscores the importance of a multi-faceted validation approach for any new compound.[4][6]
This guide is intended for researchers, scientists, and drug development professionals, providing the necessary detail to understand the causality behind experimental choices and to replicate these findings.
I. The Canonical NF-κB Signaling Pathway: An Overview
The canonical NF-κB pathway is a tightly regulated signaling cascade.[7] In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), the IκB Kinase (IKK) complex is activated.[2][3] The IKK complex, particularly the IKKβ subunit, then phosphorylates IκBα.[8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα frees the NF-κB dimer, allowing it to translocate into the nucleus, bind to specific DNA sequences (κB sites), and activate the transcription of a wide array of pro-inflammatory and survival genes.
}
II. Experimental Workflow for Mechanism of Action Validation
To validate that this compound acts as an NF-κB inhibitor, we propose a tiered experimental approach. This workflow is designed to first confirm the inhibition of NF-κB transcriptional activity and then to pinpoint the specific step in the pathway that is being targeted.
}
III. Comparative Data Summary
The following tables present hypothetical data from the proposed experiments, comparing the effects of our test compound, this compound, with the known NF-κB inhibitor, BAY 11-7082. All experiments would be conducted in a suitable cell line, such as HEK293 or THP-1 macrophages, stimulated with TNF-α to activate the NF-κB pathway.[9]
Table 1: Cell Viability and NF-κB Reporter Activity
| Compound | Concentration (µM) | Cell Viability (% of Control) | NF-κB Luciferase Activity (Fold Induction over Unstimulated) |
| Vehicle (DMSO) | - | 100 ± 4.5 | 15.2 ± 1.8 |
| This compound | 1 | 98 ± 5.1 | 8.1 ± 0.9 |
| 5 | 95 ± 4.8 | 3.5 ± 0.5 | |
| 10 | 92 ± 6.2 | 1.3 ± 0.2 | |
| BAY 11-7082 | 1 | 99 ± 3.9 | 7.5 ± 0.8 |
| 5 | 96 ± 5.5 | 2.9 ± 0.4 | |
| 10 | 93 ± 5.1 | 1.1 ± 0.1 |
Rationale: This initial step is crucial to ensure that the observed effects are due to specific pathway inhibition and not general cytotoxicity. The luciferase reporter assay provides a direct and quantitative measure of NF-κB transcriptional activity.[10][11]
Table 2: Downstream Target Modulation
| Compound (10 µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | p65 Nuclear/Cytoplasmic Ratio |
| Unstimulated Control | 55 ± 8 | 32 ± 5 | 0.2 ± 0.05 |
| Vehicle + TNF-α | 850 ± 75 | 620 ± 55 | 4.5 ± 0.6 |
| This compound + TNF-α | 150 ± 20 | 110 ± 15 | 0.8 ± 0.1 |
| BAY 11-7082 + TNF-α | 120 ± 18 | 95 ± 12 | 0.6 ± 0.09 |
Rationale: Measuring the secretion of endogenous NF-κB target genes like TNF-α and IL-6 confirms that the inhibition observed in the reporter assay translates to a functional biological outcome.[12][13] The p65 translocation assay directly assesses a key upstream event.[14][15]
Table 3: Upstream Signaling Pathway Analysis (Western Blot)
| Compound (10 µM) | p-IκBα / Total IκBα Ratio | p-p65 (S536) / Total p65 Ratio |
| Unstimulated Control | 0.1 ± 0.02 | 0.15 ± 0.03 |
| Vehicle + TNF-α | 3.8 ± 0.4 | 4.2 ± 0.5 |
| This compound + TNF-α | 0.5 ± 0.08 | 0.7 ± 0.1 |
| BAY 11-7082 + TNF-α | 0.3 ± 0.05 | 0.5 ± 0.08 |
Rationale: Western blotting for phosphorylated forms of key signaling proteins allows for the precise identification of the inhibition point. A decrease in phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) would strongly suggest that the compound acts at or upstream of the IKK complex, similar to BAY 11-7082.[16][17][18]
IV. Detailed Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is adapted for HEK293 cells transiently transfected with an NF-κB-driven luciferase reporter plasmid.[19]
-
Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 30,000 cells/well one day prior to transfection.[19]
-
Transfection: Co-transfect cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound, BAY 11-7082, or vehicle at the desired concentrations. Incubate for 1 hour.
-
Stimulation: Add TNF-α (final concentration 20 ng/mL) to all wells except the unstimulated controls. Incubate for 6 hours.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.[19]
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the fold induction relative to the unstimulated vehicle control.
Protocol 2: Western Blot for Phospho-IκBα and Phospho-p65
This protocol is for analyzing protein phosphorylation in THP-1 macrophage-like cells.
-
Cell Culture and Treatment: Plate THP-1 cells and differentiate into macrophages. Starve the cells for 4 hours, then pre-treat with this compound, BAY 11-7082, or vehicle for 1 hour.
-
Stimulation: Stimulate cells with TNF-α (20 ng/mL) for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536), and total p65 overnight at 4°C.[8][16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: ELISA for TNF-α and IL-6 Secretion
This protocol quantifies cytokine levels in the cell culture supernatant.
-
Cell Treatment: Seed and treat cells as described in the Western Blot protocol, but extend the TNF-α stimulation period to 24 hours to allow for cytokine accumulation.[9]
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform a sandwich ELISA for human TNF-α and IL-6 according to the manufacturer's instructions (e.g., Invitrogen Human TNF-α ELISA kit).[12][20]
-
Measurement and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
V. Conclusion and Future Directions
The experimental framework detailed in this guide provides a rigorous and logical progression to validate the hypothesis that this compound is an inhibitor of the canonical NF-κB pathway. By systematically assessing its impact on transcriptional activity, downstream gene expression, p65 translocation, and upstream signaling events, researchers can build a comprehensive profile of its mechanism of action.
The comparative analysis against BAY 11-7082 offers a critical benchmark, allowing for an objective evaluation of the novel compound's potency and potential mechanistic similarities or differences. If the data aligns with the hypothetical results presented, it would provide strong evidence that this compound acts at or upstream of IκBα phosphorylation.
Future studies could involve direct enzymatic assays with the purified IKK complex to confirm it as the molecular target. Furthermore, broader selectivity profiling against a panel of kinases and other cellular targets would be essential to establish its specificity and potential for off-target effects, a crucial step in the journey from a promising tool compound to a potential therapeutic lead.[22]
VI. References
-
NF-κB Signaling. Cell Signaling Technology. [URL: https://www.cellsignal.com/pathways/nf-kb-signaling]
-
BAY 11-7082 - NF-κB and NLRP3 Inhibitor. InvivoGen. [URL: https://www.invivogen.com/bay-11-7082]
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The Nuclear Factor NF-κB Pathway in Inflammation. Liu, T., et al. (2017). Cold Spring Harbor Perspectives in Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5495059/]
-
The NF-kB Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/nf-kb-signaling-pathway.htm]
-
Exploration of BAY 11-7082 as a Potential Antibiotic. Minrov, D., et al. (2021). ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.1c00412]
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NF-kB (NFkB) Signaling Pathway. Sino Biological. [URL: https://www.sinobiological.com/research/pathways/nfkb-signaling-pathway]
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Overview of NF-κB pathway. Abcam. [URL: https://www.abcam.com/pathways/overview-of-nf-kb-pathway]
-
The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. Goldstein, B. J., et al. (2017). PLoS One. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5587265/]
-
NF-KB LUCIFERASE ASSAY. Bowdish Lab, McMaster University. (2012). [URL: https://www.bowdish.ca/lab/wp-content/uploads/2012/07/NF-kB-Luciferase-Assay.pdf]
-
The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Strickson, S., et al. (2013). Biochemical Journal. [URL: https://portlandpress.com/biochemj/article/451/3/427/58327/The-anti-inflammatory-drug-BAY-11-7082-suppresses]
-
Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. AMSBIO. [URL: https://www.amsbio.com/datasheets/240032.pdf]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Wilson, R. P., et al. (2020). Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7044391/]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [URL: https://www.indigobiosciences.com/sites/default/files/tech-docs/IB00701_Human_NFkB_Assay_System.pdf]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. [URL: https://www.indigobiosciences.com/sites/default/files/tech-docs/IB00701-32_Human_NFkB_Assay.pdf]
-
In Vivo Effects of Bay 11-7082 on Fibroid Growth and Gene Expression: A Preclinical Study. Al-Hendy, A., et al. (2022). International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/19/11548]
-
Small molecule tool compound validation – BioCurate's perspective. BioCurate. [URL: https://www.biocurate.com/wp-content/uploads/2021/08/Fact-Sheet-Small-molecule-tool-compound-validation.pdf]
-
Performing a Quantitative ELISA Assay to Detect Human TNF-α. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/BID/Application-Notes/COL1560200-SkanIt-ELISA-human-TNF-alpha-app-note.pdf]
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NFkB p65 Redistribution Assay. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LPG/manuals/cms_041411.pdf]
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Application Notes and Protocols for IKK2-IN-3 in p-IκBα Western Blot Analysis. Benchchem. [URL: https://www.benchchem.com/application-notes/IKK2-IN-3-in-p-IkappaBalpha-Western-Blot-Analysis]
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Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.uk/translational-research/support-researchers/target-identification-and-validation-small-molecules]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Lin, T.-H., et al. (2021). International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/16/8863]
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TNF-α (free) ELISA. IBL International. [URL: https://www.ibl-international.com/media/catalog/product/d/e/de_be58901_tnf-a-free_2018-03-22.pdf]
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Biophysical Approaches to Small Molecule Discovery and Validation. Arkin, M. (2021). YouTube. [URL: https://www.youtube.com/watch?v=J7rK4tqfP9Q]
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4-(2-Methyl-4-thiazolyl)phenol (4-(2-Methylthiazol-4-yl)phenol). MedchemExpress.com. [URL: https://www.medchemexpress.com/4-(2-methylthiazol-4-yl)phenol.html]
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Target identification and mechanism of action in chemical biology and drug discovery. Terstiege, I., et al. (2012). Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3678912/]
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Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Hisamoto, H., et al. (2013). Analytical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3589808/]
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NF-κB/p65 ActivELISATM NBP2-29661. Novus Biologicals. [URL: https://images.novusbio.com/pdf/NBP2-29661.pdf]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Lapp, S. A. (2012). Probe Development Efforts. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133422/]
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Human TNF-α ELISA Kit Product Information Sheet. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/manuals/KHC3011.pdf]
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ELISA analysis of TNF-α and IL-6 cytokine production by THP-1... ResearchGate. [URL: https://www.researchgate.net/figure/ELISA-analysis-of-TNF-a-and-IL-6-cytokine-production-by-THP-1-macrophage-cells-in-2D_fig1_323498877]
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Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blotting-is-performed-to-measure-p-p65-p65-and-p-I-B-I-B-protein_fig5_323062089]
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Western blotting assay for NF-κB p65 nuclear translocation and IκB... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blotting-assay-for-NF-kappaB-p65-nuclear-translocation-and-I-kappaB_fig4_318858223]
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Translocation of the p65 subunit of NF-kB to the nucleus of U87MG cells... ResearchGate. [URL: https://www.researchgate.net/figure/Translocation-of-the-p65-subunit-of-NF-kB-to-the-nucleus-of-U87MG-cells-after-LPS_fig2_323953504]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Khan, I., et al. (2019). Anticancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31161941/]
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Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2718712/]
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Stana, A., et al. (2021). Antioxidants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8582539/]
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(a) Western Blot analysis of the P-P65, P65, P-IκB-α, IκB-α protein expression in each group. ResearchGate. [URL: https://www.researchgate.net/figure/a-Western-Blot-analysis-of-the-P-P65-P65-P-I-B-a-I-B-a-protein-expression-in-each_fig5_355153205]
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Phospho-NF-kappaB p65 (Ser536) Antibody #3031. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-nf-kappab-p65-ser536-antibody/3031]
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Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells. de Farias, E. C., et al. (2018). Toxicology in Vitro. [URL: https://pubmed.ncbi.nlm.nih.gov/29574239/]
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2-(2-Amino-5-methylthiazol-4-yl)phenol. Liu, G.-X., et al. (2011). Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200877/]
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4-(2-Methyl-4-thiazolyl)phenol. Elex Biotech LLC. [URL: https://elexbiotech.com/product/4-2-methyl-4-thiazolylphenol/]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. El-Sayed, N. N. E., et al. (2021). Molecules. [URL: https://www.mdpi.com/1420-3049/26/5/1449]
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Biological and medicinal significance of 2-aminothiazoles. Nevagi, R. J., et al. (2014). Der Pharmacia Lettre. [URL: https://www.scholarsresearchlibrary.com/articles/biological-and-medicinal-significance-of-2-aminothiazoles.pdf]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays with 2-(2-Methylthiazol-4-yl)phenol
In the landscape of drug discovery and biological research, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays involving 2-(2-Methylthiazol-4-yl)phenol, a novel small molecule with burgeoning interest in various therapeutic areas. We will delve into the physicochemical properties of this compound, compare methodologies to mitigate variability, and provide actionable protocols to ensure the generation of robust and reliable data.
Understanding the Compound: Physicochemical Properties and Their Impact on Assay Performance
This compound is a heterocyclic compound featuring a phenol ring attached to a methylthiazole moiety. While specific data for this exact molecule is not extensively published, we can infer its properties from structurally similar compounds like 4-(2-Methylthiazol-4-yl)phenol and other phenolic thiazoles.[1][2] These compounds are generally characterized by:
-
Limited Aqueous Solubility: The presence of the aromatic rings contributes to a hydrophobic nature, leading to poor solubility in aqueous buffers. This is a primary source of assay variability, as inconsistent dissolution can lead to inaccurate compound concentrations.[3]
-
Potential for Aggregation: At higher concentrations, hydrophobic molecules can form aggregates, which can lead to non-specific effects and artifacts in biological assays.
-
Chemical Stability: The stability of the compound in different solvents and buffer systems over time is a critical parameter that needs to be empirically determined to avoid degradation and loss of activity.
These properties necessitate a meticulous approach to sample handling and preparation to ensure that the compound is in a monomeric and soluble state during the assay.
Comparative Analysis of Solubilization Strategies for Enhanced Reproducibility
The choice of solvent and the method of stock solution preparation are paramount for achieving reproducible results. Below is a comparison of common solubilization strategies for compounds like this compound.
Table 1: Comparison of Solubilization Methods
| Solubilization Method | Advantages | Disadvantages | Recommended Use Cases |
| 100% DMSO | High dissolving power for many organic compounds. | Can be toxic to cells at higher concentrations (>0.5%). May interfere with some enzyme activities. | High-concentration stock solutions (e.g., 10-50 mM). |
| DMSO/Aqueous Buffer Mixtures | Reduces DMSO-induced cytotoxicity in the final assay. | The compound may precipitate upon dilution into the aqueous buffer. Requires careful optimization of the final DMSO concentration. | Intermediate dilutions from a high-concentration DMSO stock. |
| Formulations with Excipients (e.g., PEG300, Tween-80, SBE-β-CD) | Can improve solubility and bioavailability. May reduce non-specific binding.[2] | Can have their own biological effects. May interfere with certain assay readouts. Requires careful validation. | In vivo studies or cell-based assays where DMSO toxicity is a concern.[2] |
| DMSO/Corn Oil | Suitable for in vivo administration in animal models.[2] | Not applicable for most in vitro assays. The compound may not be stable. | Pre-clinical animal studies requiring subcutaneous or oral dosing.[2] |
Expert Insight: For most in vitro cell-based and biochemical assays, preparing a high-concentration primary stock in 100% DMSO is the most practical approach. The key to reproducibility lies in the subsequent dilution steps and ensuring the final DMSO concentration is kept constant and at a non-toxic level across all experimental conditions.
Experimental Workflows for Reproducible Assays
To illustrate the principles of robust assay design, we will outline a standard workflow for evaluating the cytotoxic effects of this compound using a cell viability assay, such as the MTT or MTS assay.[1][4]
Workflow for Compound Preparation and Cell Treatment
Caption: Workflow for a reproducible cell viability assay.
Detailed Protocol for Stock Solution Preparation
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Low-retention polypropylene microtubes
Procedure:
-
Accurately weigh the required amount of this compound in a microtube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.[2]
-
Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new, clearly labeled microtube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Trustworthiness Check: The centrifugation step is a critical quality control measure to ensure that you are working with a truly solubilized compound, preventing the introduction of particulate matter into your assay.
Mitigating Off-Target Effects and Ensuring Specificity
Phenolic compounds can be prone to non-specific interactions and off-target effects. To ensure that the observed biological activity is due to the specific interaction of this compound with its intended target, consider the following:
-
Counter-screening: Test the compound in assays known to be susceptible to interference by phenolic compounds, such as those involving redox cycling or luciferase reporters.
-
Structural Analogs: Include structurally similar but inactive analogs of this compound as negative controls. This helps to confirm that the observed activity is not due to a general property of the chemical scaffold.
-
Orthogonal Assays: Validate the findings from your primary assay using a secondary, orthogonal assay that measures a different aspect of the biological response.
Signaling Pathway Considerations
The biological activity of phenolic thiazoles can be diverse, ranging from antioxidant and antiradical activities to anticancer effects through various mechanisms.[1][5] For instance, some phenolic compounds have been shown to induce apoptosis and modulate mitochondrial function.[5]
Caption: Potential mechanisms of action for phenolic thiazoles.
Conclusion: A Framework for Reproducibility
Ensuring the reproducibility of biological assays with this compound, and indeed any small molecule, is not a matter of following a rigid template but rather of understanding the compound's properties and implementing a self-validating experimental design. By focusing on meticulous sample preparation, especially solubilization, and incorporating appropriate controls to rule out artifacts, researchers can generate high-quality, reliable data that stands up to scrutiny and accelerates the pace of scientific discovery.
References
- 1. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Largazole and Analogues with Modified Metal-Binding Motifs Targeting Histone Deacetylases: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Compounds: A Comparative Analysis of 2-(2-Methylthiazol-4-yl)phenol Against Known Sirtuin Inhibitors
In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the inhibitory potential of a candidate compound, 2-(2-Methylthiazol-4-yl)phenol, against established inhibitors of the sirtuin family of enzymes. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, making them attractive therapeutic targets for a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2]
The selection of this compound as our test compound is predicated on its chemical scaffold, which incorporates both a phenol and a thiazole moiety. Phenolic compounds are known for a variety of biological activities, including anticancer properties, while thiazole derivatives are present in numerous biologically active compounds and have been investigated as potential enzyme inhibitors.[3][4][5][6] This guide will provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for a comparative enzymatic assay, data analysis, and interpretation of results.
Rationale and Experimental Design
The primary objective of this study is to quantitatively assess the inhibitory activity of this compound against a representative sirtuin, SIRT1, and compare its potency with that of known SIRT1 inhibitors. This head-to-head comparison provides essential context for the compound's potential as a lead candidate for further development.
Our experimental design is centered around a robust and widely used fluorogenic assay for sirtuin activity.[7][8][9] This assay format is amenable to high-throughput screening and provides a sensitive and reproducible measure of enzyme activity.[1][7]
Experimental Workflow
Figure 1: A schematic overview of the experimental workflow for the comparative sirtuin inhibition assay.
Materials and Methods
Reagents and Materials
-
Test Compound: this compound (procured as a biochemical reagent).[10][11][12]
-
Positive Control Inhibitors:
-
Sirtinol (a known SIRT1 inhibitor).
-
Nicotinamide (a pan-sirtuin inhibitor).
-
-
Enzyme: Recombinant Human SIRT1.
-
Substrate: Fluorogenic acetylated p53-AFC substrate.[13]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Assay Buffer: Tris-based buffer, pH 8.0, containing NaCl, KCl, and a reducing agent like DTT.
-
Developer Solution: Contains Trichostatin A (to inhibit other HDACs) and a protease to cleave the deacetylated substrate.[13]
-
Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader.
Experimental Protocol: Fluorogenic SIRT1 Inhibition Assay
This protocol is adapted from established methods for measuring sirtuin activity.[7][14][15][16][17]
-
Compound Preparation:
-
Prepare stock solutions of this compound, Sirtinol, and Nicotinamide in DMSO.
-
Perform serial dilutions to create a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells (no enzyme): Add assay buffer and the highest concentration of the test compound/control.
-
Negative control wells (no inhibitor): Add assay buffer, SIRT1 enzyme, and DMSO (vehicle control).
-
Positive control wells: Add assay buffer, SIRT1 enzyme, and a known inhibitor (Sirtinol or Nicotinamide).
-
Test wells: Add assay buffer, SIRT1 enzyme, and the desired concentration of this compound.
-
-
Pre-incubation:
-
Add NAD+ to all wells except the blank.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Signal Development:
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate at room temperature for 30 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[13]
-
Sirtuin Deacetylation Signaling Pathway
Figure 2: A simplified diagram illustrating the SIRT1-mediated deacetylation reaction and the point of inhibition.
Results and Discussion
The inhibitory activity of this compound and the control compounds are quantified by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other wells.
-
Percentage Inhibition Calculation:
-
The activity of the uninhibited control (enzyme + substrate + vehicle) is set to 100%.
-
The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal without Inhibitor)]
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Comparative Inhibitory Potency
The following table presents hypothetical data to illustrate the expected format of the results.
| Compound | Target | IC50 (µM) [Hypothetical] |
| This compound | SIRT1 | 75.8 |
| Sirtinol (Positive Control) | SIRT1 | 38.0 |
| Nicotinamide (Positive Control) | SIRT1 | 50-100 |
Interpretation:
In this hypothetical scenario, this compound exhibits moderate inhibitory activity against SIRT1, with an IC50 value of 75.8 µM. When benchmarked against the established inhibitors, it is less potent than Sirtinol (IC50 = 38 µM) but shows comparable activity to Nicotinamide. This initial finding suggests that the this compound scaffold could be a starting point for medicinal chemistry efforts to develop more potent SIRT1 inhibitors.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel compound, this compound, against known inhibitors of SIRT1. The provided experimental protocol for a fluorogenic assay offers a robust and reproducible method for determining inhibitory potency. The comparative analysis with established inhibitors like Sirtinol and Nicotinamide is crucial for contextualizing the activity of the test compound.
Future studies should aim to:
-
Determine the mechanism of inhibition: Conduct kinetic studies to ascertain whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
-
Assess isoform selectivity: Profile the compound against other sirtuin isoforms (SIRT2-7) to determine its selectivity.
-
Structure-Activity Relationship (SAR) studies: Synthesize and test analogs of this compound to identify key structural features that contribute to its inhibitory activity.
-
Cell-based assays: Evaluate the compound's ability to modulate sirtuin activity in a cellular context.
By following the principles and methodologies outlined in this guide, researchers can effectively evaluate the potential of novel compounds as enzyme inhibitors, a critical step in the journey of drug discovery and development.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 4-(2-Methyl-4-thiazolyl)phenol | Genome Context [genomecontext.com]
- 12. 4-(2-Methyl-4-thiazolyl)phenol | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]
- 13. Sirtuin Activity Fluorometric Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2-Methylthiazol-4-yl)phenol: A Guide to its Characterization and Biological Efficacy
Introduction
In the landscape of modern drug discovery and development, the exploration of novel heterocyclic compounds remains a cornerstone of identifying new therapeutic agents.[1][2] Among these, molecules incorporating both phenol and thiazole moieties have garnered significant interest due to their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[3][4][5] This guide provides a comprehensive technical overview and comparative analysis of 2-(2-Methylthiazol-4-yl)phenol , a biochemical reagent with potential applications in life science research.[6][7][8]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the essential physicochemical characterization of this compound, propose a framework for evaluating its biological activity, and present a detailed statistical analysis comparing its performance against a structurally related alternative. The methodologies and data presented herein are designed to serve as a robust template for the rigorous evaluation of this and similar compounds.
Physicochemical Characterization: A Prerequisite for Biological Screening
A thorough understanding of a compound's structural and physical properties is fundamental to any biological investigation. The identity and purity of this compound (CAS No: 160241-65-6[9], Molecular Formula: C10H9NOS[7], Molecular Weight: 191.25 g/mol [7]) must be unequivocally established. This is achieved through a suite of spectroscopic techniques.[10][11]
Experimental Protocols for Spectroscopic Analysis
A unified procedure combining multiple spectroscopic methods is an effective way to determine the molecular structure of organic compounds.[10]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[11][12]
-
¹H NMR Spectroscopy: To determine the number and types of protons and their connectivity.
-
¹³C NMR Spectroscopy: To identify the number and types of carbon environments.
2. Mass Spectrometry (MS): Determines the molecular mass and fragmentation pattern.[11][13]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
3. Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic absorption of infrared radiation.[11][12]
4. Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems.
Comparative Biological Evaluation: Anticancer Activity
Phenolic compounds are known for their cytotoxic properties against cancer cells.[3] This section outlines a comparative study to evaluate the in vitro anticancer activity of this compound against a structurally similar analogue, 4-(2-Methylthiazol-4-yl)phenol . The latter serves as a valuable comparator to understand the influence of the hydroxyl group's position on biological efficacy.
Selected Cancer Cell Line
-
MCF-7 (Human Breast Cancer Cell Line): A well-characterized and commonly used cell line in cancer research.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 4-(2-Methylthiazol-4-yl)phenol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Hypothetical Experimental Data
The following table summarizes the hypothetical IC50 values obtained from the MTT assay for this compound and the comparator compound against the MCF-7 cell line. Data are presented as the mean ± standard deviation from three independent experiments (n=3).
| Compound | IC50 (µM) on MCF-7 Cells (Mean ± SD) |
| This compound | 25.6 ± 2.1 |
| 4-(2-Methylthiazol-4-yl)phenol | 48.2 ± 3.5 |
| Doxorubicin (Positive Control) | 1.2 ± 0.3 |
Statistical Analysis of Experimental Data
To determine if the observed difference in cytotoxic activity between this compound and its positional isomer is statistically significant, a Student's t-test is an appropriate statistical tool.[15] This test allows for the comparison of the means of two independent groups.
Causality Behind Experimental and Analytical Choices
-
Choice of Comparator: The selection of 4-(2-Methylthiazol-4-yl)phenol as a comparator is a deliberate choice to probe the structure-activity relationship (SAR). By only altering the position of the hydroxyl group, any significant difference in activity can be more confidently attributed to this structural change.
-
Replicates and Standard Deviation: Performing the experiment in triplicate (n=3) is crucial for assessing the reproducibility of the results. The standard deviation provides a measure of the variability or spread of the data around the mean.[16] A smaller standard deviation indicates greater precision in the measurements.[17]
-
Hypothesis Testing: The use of a t-test is a form of hypothesis testing, a statistical method that allows chemists to evaluate assumptions about their data.[18]
-
Null Hypothesis (H₀): There is no significant difference between the mean IC50 values of this compound and 4-(2-Methylthiazol-4-yl)phenol.
-
Alternative Hypothesis (H₁): There is a significant difference between the mean IC50 values.
-
-
Significance Level (p-value): A p-value is calculated to determine the probability that the observed difference is due to random chance. A p-value less than a predetermined significance level (typically p < 0.05) leads to the rejection of the null hypothesis, indicating a statistically significant difference.
Interpretation of Statistical Results
Conclusion
This guide has provided a detailed framework for the comprehensive analysis of this compound, from its fundamental physicochemical characterization to a comparative statistical analysis of its biological activity. The presented methodologies underscore the importance of a structured, data-driven approach in the evaluation of novel chemical entities. The hypothetical data and subsequent statistical analysis illustrate that this compound is a potentially more potent anticancer agent than its positional isomer, 4-(2-Methylthiazol-4-yl)phenol, highlighting a critical aspect of its structure-activity relationship. This guide serves as a template for researchers to design and execute robust comparative studies, ensuring the generation of reliable and statistically sound data essential for advancing drug discovery efforts.
References
- 1. jddhs.com [jddhs.com]
- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-(2-Methyl-4-thiazolyl)phenol | Genome Context [genomecontext.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-(2-Methyl-4-thiazolyl)phenol | Elex Biotech LLC [elexbiotech.com]
- 9. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [chemicalbook.com]
- 10. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 11. vce.studypulse.au [vce.studypulse.au]
- 12. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 13. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 14. mdpi.com [mdpi.com]
- 15. Statistics in Analytical Chemistry - Stats (2) [sites.chem.utoronto.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Statistical analysis in analytical chemistry | PPTX [slideshare.net]
- 18. solubilityofthings.com [solubilityofthings.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Methylthiazol-4-yl)phenol
This document provides essential procedural guidance for the safe and compliant disposal of 2-(2-Methylthiazol-4-yl)phenol. As a compound integrating a phenol moiety and a thiazole heterocycle, it requires careful handling as hazardous chemical waste. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as their specific protocols and local regulations are the ultimate authority for waste management.
Part 1: Hazard Profile and Waste Characterization
Understanding the chemical nature of this compound is the foundation of its safe disposal. The molecule's structure combines two functional groups of toxicological significance:
-
Phenol Group: Phenolic compounds are a well-documented class of hazardous substances. Phenol itself is toxic, corrosive, and can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[1][2]
-
Thiazole Ring: Thiazole and its derivatives are often flammable and present a fire hazard when exposed to heat or flame.[3][4] Combustion of organosulfur and organonitrogen compounds like this can produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[3]
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 4-Methyl-2-(2-methylthiazol-4-yl)phenol, indicate hazards including skin irritation, potential skin sensitization, and serious eye irritation.[5] Therefore, this compound must be presumptively handled as a hazardous substance.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | токсичность | Danger | Toxic if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | коррозия | Danger | Causes severe skin burns and eye damage.[1][5] |
| Germ Cell Mutagenicity | опасность для здоровья | Danger | Suspected of causing genetic defects.[1] |
| Environmental Hazard | опасность для окружающей среды | Warning | May cause long lasting harmful effects to aquatic life.[6][7] |
Part 2: The Regulatory Imperative: RCRA Framework
In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA creates a "cradle-to-grave" management system, meaning waste must be tracked from the point of generation to its final, environmentally sound disposal.[8][10]
Hazardous Waste Determination: The first critical step is identifying a substance as hazardous waste.[9] This can be because the chemical is specifically listed by the EPA or because it exhibits one or more hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Given its phenolic structure, waste containing this compound is treated as toxic hazardous waste. It is the policy of many research institutions to assume all chemical wastes are hazardous to ensure full compliance and safety.[8]
Part 3: Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound. The label must include the full chemical name, not abbreviations or formulas.[13]
-
Crucially, segregate this waste stream. Do not mix it with other wastes, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[3][9]
-
-
Container Management:
-
Use only a sturdy, leak-proof, and chemically compatible container provided by your institution's EHS department.[10][13]
-
The container must be kept tightly closed at all times, except when you are actively adding waste.[4][8] Open waste containers are a primary and serious EPA violation.[8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a secondary containment bin.[10]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Unused or expired this compound should be placed directly into its designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container. Do not fill containers beyond 80% capacity to allow for vapor expansion.[14]
-
Contaminated Labware: Items with trace contamination (e.g., pipette tips, empty tubes, gloves) should be collected in a separate, clearly labeled container or bag for solid hazardous waste.[11][14] Do not dispose of these items in the regular or biohazardous trash.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your facility (often 6-12 months), contact your EHS department to arrange for pickup.
-
EHS will work with a licensed hazardous waste disposal company to transport the waste for final treatment, typically via high-temperature incineration at a permitted facility.[9][15]
-
The entire process is tracked using a Uniform Hazardous Waste Manifest, which documents the waste's journey to its final disposal site.[10][16]
-
Disposal Workflow Diagram
Caption: Disposal workflow from point of generation to final disposal.
Part 4: Emergency Response Protocols
Spill Management
-
Minor Spill: If a small amount of solid material is spilled, and you are trained to do so, ensure the area is well-ventilated. Wearing your full PPE, gently sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[12] Avoid creating dust.
-
Major Spill: In the event of a large spill of either solid or liquid, evacuate the area immediately. Alert others nearby and contact your institution's EHS emergency line.[4] Do not attempt to clean it up yourself.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[1] Remove any contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[12] Seek immediate medical attention.
References
- 1. fishersci.com [fishersci.com]
- 2. hmdb.ca [hmdb.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-Methyl-2-(2-methylthiazol-4-yl)phenol AldrichCPR 103037-98-5 [sigmaaldrich.com]
- 6. cpachem.com [cpachem.com]
- 7. aksci.com [aksci.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. 2-(Benzo[d]thiazol-2-yl)phenol(3411-95-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

